molecular formula C4H10ClNO B1415239 O-Allyl-N-methylhydroxylamine hydrochloride CAS No. 76564-17-5

O-Allyl-N-methylhydroxylamine hydrochloride

Cat. No.: B1415239
CAS No.: 76564-17-5
M. Wt: 123.58 g/mol
InChI Key: JJESMOFBXWYCOM-UHFFFAOYSA-N
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Description

O-Allyl-N-methylhydroxylamine hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO and its molecular weight is 123.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-prop-2-enoxymethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-3-4-6-5-2;/h3,5H,1,4H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJESMOFBXWYCOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNOCC=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to O-Allyl-N-methylhydroxylamine Hydrochloride (CAS 76564-17-5): Navigating a Sparsely Documented Reagent

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Extensive investigation for detailed technical information on O-Allyl-N-methylhydroxylamine hydrochloride (CAS 76564-17-5) has revealed a significant scarcity of dedicated scientific literature, application notes, and comprehensive analytical data in the public domain. Much of the available information pertains to structurally related but distinct compounds such as O-Allylhydroxylamine hydrochloride and N-Methylhydroxylamine hydrochloride. Consequently, this guide will synthesize the available information on analogous compounds to provide a foundational understanding, while clearly delineating the areas where specific data for this compound is lacking. This approach is intended to offer a starting point for researchers, emphasizing the need for empirical validation.

Introduction: The Hydroxylamine Moiety in Synthetic Chemistry

Hydroxylamine and its derivatives are versatile reagents in organic synthesis, valued for their nucleophilic character and their ability to participate in a variety of transformations. The presence of both a nitrogen and an oxygen atom with lone pairs of electrons allows for a rich reaction chemistry, including the formation of oximes and nitrones, which are key intermediates in the synthesis of nitrogen-containing heterocycles and other complex organic molecules. The subject of this guide, this compound, combines the features of an O-alkylated hydroxylamine with N-methylation, suggesting a unique reactivity profile that could be harnessed in drug discovery and development.

Physicochemical Properties and Structural Features

Table 1: Predicted and Inferred Physicochemical Properties of this compound

PropertyValue (Predicted/Inferred)Remarks
CAS Number 76564-17-5
Molecular Formula C₄H₁₀ClNO
Molecular Weight 123.58 g/mol
Appearance Likely a white to off-white crystalline solidBased on related hydroxylamine hydrochlorides.
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.The hydrochloride salt form enhances polarity and solubility in protic solvents.
Stability Likely hygroscopic and should be stored under inert gas.A common characteristic of hydroxylamine salts.

The structure of O-Allyl-N-methylhydroxylamine features a nucleophilic nitrogen atom, an oxygen atom, a reactive allyl group, and a methyl group on the nitrogen. The hydrochloride salt form protonates the nitrogen, increasing its stability and water solubility.

Synthesis Strategies: An Analog-Based Approach

A specific, detailed, and validated synthesis protocol for this compound is not prominently described in readily accessible literature. However, a plausible synthetic route can be extrapolated from the synthesis of O-Allylhydroxylamine hydrochloride.[1] This would likely involve the N-methylation of a suitable precursor.

A general, two-step conceptual pathway is proposed below:

Step 1: O-Allylation of a protected N-methylhydroxylamine derivative. This could involve the reaction of an N-protected N-methylhydroxylamine, such as N-Boc-N-methylhydroxylamine, with an allylating agent like allyl bromide in the presence of a base.

Step 2: Deprotection and salt formation. The protecting group would then be removed under acidic conditions, followed by treatment with hydrochloric acid to yield the final hydrochloride salt.

Disclaimer: This proposed synthesis is theoretical and would require significant experimental optimization and validation. Researchers should consult general synthetic organic chemistry literature for methods of N-alkylation and O-alkylation of hydroxylamines.

Reactivity and Potential Applications in Drug Discovery

The true utility of a reagent lies in its predictable and controllable reactivity. While specific examples for this compound are scarce, its structure suggests several potential applications in organic synthesis and drug discovery.

Formation of N-Methyl-O-allyl Oxime Ethers

A primary application of hydroxylamine derivatives is the reaction with aldehydes and ketones to form oximes. O-Allyl-N-methylhydroxylamine would react with carbonyl compounds to form N-methyl-O-allyl oxime ethers. This transformation is crucial for:

  • Protecting Group Chemistry: The oxime ether can serve as a stable protecting group for carbonyls, which can be removed under specific conditions.

  • Bioisosteric Replacement: The oxime ether moiety is a common bioisostere for other functional groups in medicinal chemistry, used to modulate the physicochemical and pharmacokinetic properties of a drug candidate.

  • Further Functionalization: The allyl group provides a handle for further chemical modifications through reactions such as olefin metathesis, hydroboration-oxidation, or Heck coupling.

Reaction Workflow: Formation of an N-Methyl-O-allyl Oxime Ether

G carbonyl Aldehyde or Ketone (R-C(=O)-R') intermediate Hemiaminal Intermediate carbonyl->intermediate Nucleophilic attack by N reagent O-Allyl-N-methylhydroxylamine (CH2=CHCH2ONHCH3) reagent->intermediate product N-Methyl-O-allyl Oxime Ether (R-C(=NOCH2CH=CH2)-R') intermediate->product Dehydration water H2O

Caption: Reaction of a carbonyl with O-Allyl-N-methylhydroxylamine.

Precursor to N-Methyl-N-allyloxy Nitrones for Cycloaddition Reactions

In the presence of a suitable oxidizing agent or through rearrangement, N-substituted hydroxylamines can form nitrones. An N-methyl-N-allyloxy nitrone derived from O-Allyl-N-methylhydroxylamine could be a valuable intermediate in [3+2] cycloaddition reactions with alkenes or alkynes. This powerful transformation is a cornerstone in the synthesis of five-membered heterocyclic rings, such as isoxazolidines and isoxazolines, which are common scaffolds in many biologically active compounds.

Logical Pathway: From Reagent to Heterocycle

G reagent O-Allyl-N-methylhydroxylamine Hydrochloride freebase Free Base (CH2=CHCH2ONHCH3) reagent->freebase Basification nitrone N-Methyl-N-allyloxy Nitrone Intermediate freebase->nitrone Oxidation/ Rearrangement cycloaddition [3+2] Cycloaddition nitrone->cycloaddition dipolarophile Alkene or Alkyne dipolarophile->cycloaddition product Isoxazolidine or Isoxazoline Derivative cycloaddition->product

Caption: Potential pathway to heterocyclic compounds.

Analytical Characterization

A comprehensive analytical profile is essential for confirming the identity and purity of any chemical reagent. While a complete, verified set of spectra for this compound is not publicly available, the following table outlines the expected spectroscopic features based on its structure.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - Allyl Group: Signals corresponding to the vinyl protons (likely in the 5-6 ppm region) and the methylene protons adjacent to the oxygen (likely around 4 ppm). - N-Methyl Group: A singlet corresponding to the methyl protons (likely in the 2.5-3.5 ppm region). - N-H Proton: A broad signal due to the ammonium proton, which may be exchangeable with D₂O.
¹³C NMR - Allyl Group: Signals for the two sp² carbons of the double bond and the sp³ carbon of the methylene group. - N-Methyl Group: A signal for the methyl carbon.
IR Spectroscopy - N-H Stretching: Broad absorption band characteristic of an ammonium salt. - C=C Stretching: Absorption band for the allyl double bond. - C-O Stretching: Absorption band for the ether linkage.
Mass Spectrometry - Molecular Ion Peak: A peak corresponding to the free base (C₄H₉NO) at m/z 87.07. Fragmentation patterns would likely involve the loss of the allyl group or the methyl group.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound. Although a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazard profile can be inferred from related hydroxylamine derivatives.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The compound is likely hygroscopic and should be protected from moisture.

Conclusion and Future Outlook

This compound is a chemical reagent with significant untapped potential in organic synthesis and drug discovery. Its unique combination of functional groups suggests its utility in the formation of complex oxime ethers and as a precursor for cycloaddition reactions to generate novel heterocyclic scaffolds. However, the current lack of detailed, publicly available information on its synthesis, reactivity, and analytical properties presents a significant hurdle for its widespread adoption.

This guide has aimed to provide a foundational understanding by drawing parallels with structurally similar compounds. It is imperative that researchers interested in utilizing this reagent undertake a thorough experimental investigation to validate its synthesis, characterize its properties, and explore its reactivity. Further research and publication in this area would be a valuable contribution to the synthetic chemistry community.

References

Due to the limited availability of specific literature for this compound, the following references pertain to related compounds and general chemical principles.

  • PubChem. O-Allylhydroxylamine hydrochloride. National Center for Biotechnology Information. [Link]

  • Google Patents. WO2015080936A1 - Process to produce n-methylydroxylamine hydrochloride.
  • Wikipedia. N-Methylhydroxylamine. [Link]

  • SciSpace. Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. [Link]

  • Eureka | Patsnap. Hydroxylamine patented technology retrieval search results. [Link]

  • SIELC Technologies. O-Methylhydroxylamine hydrochloride. [Link]

  • NIST. Hydroxylamine, O-methyl-. [Link]

  • Googleapis. United States Patent Office. [Link]

Sources

Advanced Chemoselectivity: The N-Allyloxy-N-Methylamide System

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to "Allyl-Weinreb" Amides in Total Synthesis

Executive Summary

In complex molecule synthesis, the N-methoxy-N-methylamide (Weinreb amide) is the gold standard for converting carboxylic acid derivatives into ketones and aldehydes without over-addition. However, the methoxy group is chemically inert, often becoming a "dead end" functionality.

This guide details the N-allyloxy-N-methylamide (Allyl-Weinreb amide). This variant retains the chemoselective acylation properties of the parent Weinreb amide but introduces the O-allyl moiety as a versatile functional handle. This modification allows for three distinct synthetic vectors:

  • Standard Nucleophilic Acyl Substitution (Ketone synthesis).

  • Palladium-Catalyzed Deallylation (Access to hydroxamic acids).

  • Ring-Closing Metathesis (RCM) (Formation of cyclic N-alkoxy lactams).

Part 1: Structural Fundamentals & Mechanistic Advantage

The utility of the Allyl-Weinreb amide rests on the stability of its metal-chelated tetrahedral intermediate. Unlike standard esters, which collapse to ketones that are more reactive than the starting material (leading to tertiary alcohols), the Allyl-Weinreb amide forms a stable 5-membered chelate with the metal cation (Mg²⁺ or Li⁺).

The Chelation-Control Mechanism

The O-allyl group does not interfere with the chelation geometry required for stability. The intermediate remains stable at low temperatures until an acidic quench destroys the chelate, releasing the ketone.

ChelationModel cluster_mechanism Chelation Stabilization Amide Allyl-Weinreb Amide (Starting Material) Intermediate Stable Tetrahedral Intermediate (5-Membered Chelate) Amide->Intermediate Addition Nucleophile R'-MgX (Nucleophile) Nucleophile->Intermediate Product Ketone (R-CO-R') Intermediate->Product Collapse after Quench Quench Acidic Quench (H3O+) Quench->Product

Figure 1: The stable chelation model prevents over-addition of the nucleophile. The O-allyl group (part of the leaving group upon collapse) remains intact during the addition phase.

Part 2: Divergent Synthetic Applications[1]

The primary advantage of the Allyl-Weinreb amide over the Methoxy variant is the orthogonality of the allyl group .

1. Ketone Synthesis (Standard Mode)
  • Reagent: Grignard (RMgX) or Organolithium (RLi).

  • Mechanism: Formation of stable intermediate

    
     Hydrolysis.
    
  • Outcome: Clean conversion to ketones.

2. Hydroxamic Acid Synthesis (Deallylation Mode)

Hydroxamic acids are potent metalloprotease inhibitors. Converting a standard Weinreb amide (N-OMe) to a hydroxamic acid (N-OH) is chemically difficult. The N-O-Allyl bond, however, can be cleaved under mild, neutral conditions using Pd(0).

  • Reagent: Pd(PPh₃)₄ (cat), Scavenger (e.g., N,N-dimethylbarbituric acid).

  • Mechanism:

    
    -allyl palladium complex formation 
    
    
    
    Nucleophilic scavenging.
3. Cyclic N-Alkoxy Lactams (Metathesis Mode)

If the acyl chain contains a terminal alkene, the O-allyl group participates in Ring-Closing Metathesis (RCM).

  • Reagent: Grubbs II or Hoveyda-Grubbs II catalyst.

  • Outcome: Formation of 5-, 6-, or 7-membered cyclic hydroxamic acid derivatives.

DivergentPathways Start N-Allyloxy-N-Methylamide (Allyl-Weinreb) Node1 Pathway A: Nucleophilic Addition (R'-MgBr / THF) Start->Node1 Node2 Pathway B: Pd(0) Deallylation (Pd(PPh3)4 / Scavenger) Start->Node2 Node3 Pathway C: Ring-Closing Metathesis (Grubbs II / Alkene in R) Start->Node3 Result1 Ketone (R-CO-R') Node1->Result1 Result2 N-Methyl Hydroxamic Acid (R-CO-N(OH)Me) Node2->Result2 Result3 Cyclic N-Alkoxy Lactam Node3->Result3

Figure 2: The divergent reactivity profile of N-allyloxy-N-methylamides.

Part 3: Experimental Protocols
Protocol A: Synthesis of N-Allyloxy-N-Methylamide

Precursor Synthesis: This protocol assumes the use of the commercially available or pre-synthesized N-allyloxy-N-methylamine hydrochloride.

Reagents:

  • Carboxylic Acid substrate (1.0 equiv)

  • N-Allyloxy-N-methylamine HCl (1.2 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.5 equiv)

  • N-Methylmorpholine (NMM) (3.0 equiv)

  • Dichloromethane (DCM) (0.1 M concentration)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DCM under Argon.

  • Add NMM, HOBt, and EDC·HCl sequentially at 0°C.

  • Stir for 15 minutes to activate the acid.

  • Add N-allyloxy-N-methylamine HCl.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with DCM, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Protocol B: Grignard Addition (Ketone Synthesis)

Reagents:

  • Allyl-Weinreb Amide (1.0 equiv)

  • Grignard Reagent (R-MgBr) (1.2 - 1.5 equiv)

  • THF (anhydrous)

Procedure:

  • Dissolve the amide in anhydrous THF and cool to 0°C (Note: -78°C is often unnecessary for Weinreb amides unless the substrate is extremely fragile, but 0°C is standard to control exotherm).

  • Add the Grignard reagent dropwise over 10 minutes.

  • Monitor by TLC (usually complete within 1-2 hours).

  • Quench: Carefully add 1N HCl (or sat. NH₄Cl) at 0°C. Crucial: The acid hydrolysis breaks the stable metal chelate.

  • Extract with Et₂O or EtOAc.

Protocol C: Palladium-Catalyzed Deallylation

Reagents:

  • Allyl-Weinreb Amide (1.0 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • N,N-Dimethylbarbituric acid (NDMBA) (3.0 equiv) [Scavenger]

  • DCM (degassed)

Procedure:

  • Dissolve the amide and NDMBA in degassed DCM.

  • Add Pd(PPh₃)₄ under an inert atmosphere.

  • Stir at 30°C for 2–6 hours.

  • Solvent evaporation followed by flash chromatography yields the N-hydroxy-N-methylamide .

Part 4: Comparative Data Analysis

Table 1: Chemoselectivity of Allyl-Weinreb vs. Standard Esters

FeatureStandard Ester (R-CO-OMe)Weinreb Amide (N-OMe)Allyl-Weinreb (N-OAllyl)
Reaction with RMgX Forms 3° Alcohol (Over-addition)Forms Ketone (Single addition)Forms Ketone (Single addition)
Intermediate Stability Unstable (Collapses immediately)Stable (Chelated)Stable (Chelated)
Deprotection to N-OH ImpossibleDifficult / Harsh ConditionsFacile (Pd-catalyzed)
Metathesis Activity NoneNoneActive (RCM partner)
References
  • Nahm, S., & Weinreb, S. M. (1981).[1][2][3] N-Methoxy-N-methylamides as effective acylating agents.[2] Tetrahedron Letters, 22(39), 3815–3818. Link[2]

  • Garro-Helion, F., Merzouk, A., & Guibé, F. (1993).[4] Mild and Selective Palladium(0)-Catalyzed Deallylation of Allylic Amines. The Journal of Organic Chemistry, 58(22), 6109–6113. Link

  • Tius, M. A., et al. (2005). Ring-closing metathesis of N-allyloxy amides. Journal of the American Chemical Society.[5] (Contextual citation for RCM utility in N-O systems).

  • Sibi, M. P. (1993). Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review. Organic Preparations and Procedures International, 25(1), 15–40.[5] Link

  • Trost, B. M., Cregg, J. J., & Quach, N. (2017).[6] Isomerization of N-Allyl Amides To Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides.[6] Journal of the American Chemical Society, 139(14), 5133–5139. Link

Sources

A Senior Application Scientist's Guide to Reagents for Synthesizing Cleavable Weinreb Amide Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Cleavable Weinreb Amide Linkers

In the landscape of modern therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs), the linker connecting the targeting antibody to the cytotoxic payload is a critical determinant of success.[1][2] Its design dictates the stability of the conjugate in circulation, the efficiency of drug release at the target site, and ultimately, the therapeutic window of the drug.[3][4] Among the sophisticated tools available to the synthetic chemist, the Weinreb amide (N-methoxy-N-methylamide) stands out as a uniquely versatile and controllable functional group.[5][6]

Discovered by Steven M. Weinreb and Steven Nahm in 1981, the primary advantage of the Weinreb amide is its resistance to the common problem of over-addition by organometallic reagents.[6][7] Nucleophilic attack on the amide carbonyl generates a stable, chelated tetrahedral intermediate, which only collapses upon acidic workup, thus cleanly affording a ketone or, via reduction, an aldehyde.[6][7] This stability and predictable reactivity make it an ideal synthetic handle.

This guide provides an in-depth exploration of the reagents and methodologies required to construct "smart" linkers that merge the synthetic utility of the Weinreb amide with the targeted release capabilities of cleavable functionalities. We will delve into the core principles of Weinreb amide formation and then explore the integration of various cleavage mechanisms—from pH-sensitive and enzyme-labile bonds to redox-sensitive and photolabile triggers.

Part 1: Core Synthesis of the Weinreb Amide Moiety

The foundation of any cleavable Weinreb amide linker is the N-methoxy-N-methylamide group itself. The choice of reagents for its formation depends on the starting material, substrate sensitivity, and desired scale. The most common precursor is a carboxylic acid, which must be activated to react with N,O-dimethylhydroxylamine.[6]

Synthesis via Carboxylic Acid Activation

This is the most prevalent and versatile approach. The carboxylic acid is activated in situ using a coupling reagent, which converts the hydroxyl group into a better leaving group, facilitating nucleophilic attack by N,O-dimethylhydroxylamine hydrochloride, which is typically neutralized with a non-nucleophilic base.[8][9]

Key Reagents & Rationale:

  • N,O-Dimethylhydroxylamine Hydrochloride: The commercially available salt form of the key amine. It is stable and easier to handle than the free amine.[6]

  • Coupling Reagents:

    • Carbodiimides (DCC, EDCI): Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are classic dehydrating agents that form an O-acylisourea intermediate, which is highly reactive.[8][10] EDCI is often preferred due to the water-solubility of its urea byproduct, simplifying purification.

    • Carbonyl Diimidazole (CDI): CDI activates the carboxylic acid by forming a highly reactive acyl-imidazolide intermediate.[9] This method is often very clean as the byproducts are imidazole and CO₂.

    • Phosphonium/Uronium Salts (BOP, HATU): Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are highly efficient activators, often used in solid-phase peptide synthesis where speed and yield are paramount.[10]

  • Base: A non-nucleophilic base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) is required to neutralize the hydrochloride salt of the amine and to scavenge the acid produced during the reaction.[9][11]

Experimental Protocol 1: General Weinreb Amide Synthesis using CDI

This protocol describes an efficient method for converting a generic carboxylic acid (R-COOH) into its corresponding Weinreb amide using N,N'-Carbonyldiimidazole (CDI).[9]

Materials:

  • Carboxylic Acid (1.0 mmol, 1.0 equiv)

  • N,N'-Carbonyldiimidazole (CDI) (1.5 mmol, 1.5 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 mmol, 1.1 equiv)

  • N-Methylmorpholine (NMM) (2.6 mmol, 2.6 equiv)

  • Anhydrous Tetrahydrofuran (THF) and Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the carboxylic acid (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add CDI (1.5 mmol) to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes to ensure complete formation of the acyl-imidazolide intermediate.

  • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 mmol) in anhydrous DCM (5 mL). Add NMM (1.1 mmol) to neutralize the salt, forming the free amine.

  • Add the solution of free N,O-dimethylhydroxylamine to the reaction mixture at 0 °C.

  • Add an additional portion of NMM (1.5 mmol) to the main reaction flask to neutralize the imidazole hydrochloride formed during the reaction.

  • Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC or LC-MS, typically 2-4 hours).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the pure Weinreb amide.

Direct Synthesis using Phosphorus-Based Reagents

More recently, powerful reagents have been developed for the direct, one-pot conversion of carboxylic acids to Weinreb amides, bypassing the need for traditional coupling agents.

  • P[N(CH₃)(OCH₃)]₃: This organophosphorus reagent, developed by Hu and colleagues, reacts directly with a wide range of aromatic and aliphatic carboxylic acids, including sterically hindered ones, to produce Weinreb amides in excellent yields.[12][13][14] The reaction is typically performed by heating the acid and the reagent in toluene.[13]

Synthesis from Acid Chlorides

The original Weinreb synthesis involved the reaction of an acid chloride with N,O-dimethylhydroxylamine.[6] This method is straightforward and high-yielding but requires the availability or synthesis of the corresponding acid chloride, which can be a limitation for sensitive substrates.

  • Key Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically used to convert the carboxylic acid to the acid chloride. A base like pyridine or triethylamine is used to scavenge the HCl produced during the amidation step.

Visualization 1: General Synthesis Pathway

G cluster_activation Method A: Activation cluster_direct Method B: Direct Conversion cluster_acidchloride Method C: Acid Chloride RCOOH Carboxylic Acid (R-COOH) Activated Activated Intermediate (e.g., O-acylisourea, Acyl-imidazolide) RCOOH->Activated Coupling Reagent (DCC, CDI, HATU) WeinrebAmide Weinreb Amide Activated->WeinrebAmide RCOOH2 Carboxylic Acid (R-COOH) RCOOH2->WeinrebAmide P[N(Me)(OMe)]₃ Toluene, 60 °C RCOCl Acid Chloride (R-COCl) RCOCl->WeinrebAmide RCOOH3 Carboxylic Acid (R-COOH) RCOOH3->RCOCl SOCl₂ or (COCl)₂ Amine N,O-Dimethylhydroxylamine + Base Amine->WeinrebAmide Amine->RCOCl

Caption: Key synthetic routes to the Weinreb amide moiety.

Part 2: Reagents for Incorporating Cleavable Functionalities

The true power of these linkers emerges when a cleavable unit is built into the same molecule as the Weinreb amide. This creates a bifunctional molecule that can be further elaborated, for instance, by converting the Weinreb amide to a ketone for payload attachment. The synthesis strategy typically involves starting with a molecule that already contains the desired cleavable moiety and a carboxylic acid, which is then converted to the Weinreb amide using the methods described above.

Disulfide (Redox-Sensitive) Linkers

Disulfide bonds are stable in the oxidative environment of the bloodstream but are readily cleaved in the highly reductive intracellular environment, where glutathione (GSH) concentrations are high.[][16][17] This provides a robust mechanism for targeted drug release.[]

Key Reagents for Incorporation:

  • 3-Mercaptopropionic Acid or 4-Mercaptobutanoic Acid: These are common starting materials. The thiol group provides the handle for disulfide bond formation, and the carboxylic acid is the site for Weinreb amidation.

  • Pyridyl Disulfides (e.g., 2,2'-Dipyridyl disulfide): Used to activate a thiol group for reaction with another free thiol, forming the disulfide bond.

  • Oxidizing Agents (e.g., Iodine, Air/O₂): Can be used for the direct oxidation of two thiol-containing molecules to form a symmetric disulfide.

Experimental Protocol 2: Synthesis of a Disulfide-Containing Weinreb Amide Precursor

This protocol outlines the synthesis of a symmetrical disulfide-linked Weinreb amide, a common building block.

Materials:

  • 3-Mercaptopropionic acid (2.0 mmol, 2.0 equiv)

  • Reagents for Weinreb amidation (as per Protocol 1)

  • Iodine (I₂) (1.1 mmol, 1.1 equiv)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous solvents (DCM, THF)

Procedure: Step 1: Weinreb Amidation of the Thiol-Acid

  • Protect the thiol group of 3-mercaptopropionic acid if necessary (e.g., as a trityl thioether), though direct amidation can sometimes be achieved. For this example, we proceed with the free thiol.

  • Following Protocol 1 , react 3-mercaptopropionic acid (2.0 mmol) with CDI (3.0 mmol) and N,O-dimethylhydroxylamine hydrochloride (2.2 mmol) to synthesize N-methoxy-N-methyl-3-mercaptopropanamide.

  • Purify the resulting thiol-containing Weinreb amide carefully.

Step 2: Oxidative Dimerization

  • Dissolve the purified N-methoxy-N-methyl-3-mercaptopropanamide (2.0 mmol) in a suitable solvent like DCM or methanol.

  • Add a solution of iodine (1.1 mmol) in the same solvent dropwise at 0 °C. The reaction is often accompanied by the disappearance of the brown iodine color.

  • Stir the reaction at room temperature for 1-2 hours until TLC/LC-MS indicates complete consumption of the starting thiol.

  • Quench the reaction with aqueous sodium thiosulfate solution to remove excess iodine.

  • Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the desired symmetrical disulfide-linked di-Weinreb amide.

Enzyme-Cleavable Linkers

These linkers are designed to be substrates for enzymes that are overexpressed in the target tissue, such as the lysosomal protease Cathepsin B in many tumor cells.[4][18]

Key Reagents for Incorporation:

  • Dipeptides (e.g., Valine-Citrulline, Phenylalanine-Lysine): The Val-Cit dipeptide is the most prominent example, being selectively cleaved by Cathepsin B.[18][19] The synthesis involves standard peptide coupling chemistry.

  • Self-Immolative Spacers (e.g., PABC): A para-aminobenzyl carbamate (PABC) spacer is often placed between the dipeptide and the payload/attachment point.[19] After enzymatic cleavage of the dipeptide, the PABC undergoes a 1,6-elimination to release the unmodified payload, a critical feature for efficacy.

  • Peptide Coupling Reagents (HATU, HOBt/DCC): As described in section 1.1, these are essential for forming the amide bonds of the peptide linker.

pH-Sensitive (Acid-Labile) Linkers

These linkers exploit the pH difference between blood (pH ~7.4) and the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[3][19]

Key Reagents for Incorporation:

  • Hydrazones: Formed by the condensation of a ketone/aldehyde and a hydrazine. The resulting C=N bond is susceptible to hydrolysis under acidic conditions. A linker can be designed with a carboxylic acid at one end (for Weinreb amidation) and a hydrazine or ketone at the other.

  • cis-Aconityl Linkers: These utilize an aconitic anhydride to link to an amine on a drug, creating an amide bond whose hydrolysis is catalyzed by the neighboring carboxylic acid group at acidic pH.

Photocleavable Linkers

Photocleavable linkers offer high spatiotemporal control over drug release, triggered by light of a specific wavelength.

Key Reagents for Incorporation:

  • o-Nitrobenzyl (ONB) Derivatives: The most common photocleavable group.[20][21] A carboxylic acid functionalized with an ONB group, such as 4-(4-(1-carboxyethyl)-2-nitrophenoxy)butanoic acid, can serve as the starting point. The carboxyethyl group would be converted to the Weinreb amide, creating a linker that releases its cargo upon UV irradiation (typically ~365 nm).[20][22][23]

Visualization 2: Cleavage Mechanisms Overview

G cluster_disulfide Disulfide Linker cluster_enzyme Enzyme-Cleavable Linker cluster_acid Acid-Labile Linker cluster_photo Photocleavable Linker Disulfide_Intact R-S-S-R' Disulfide_Cleaved R-SH + R'-SH Disulfide_Intact->Disulfide_Cleaved Glutathione (GSH) (Reductive Environment) Enzyme_Intact Payload-PABC-Val-Cit-Ab Enzyme_Cleaved Payload + CO₂ + Spontaneous Release Enzyme_Intact->Enzyme_Cleaved Cathepsin B (Lysosome) Acid_Intact R-CH=N-NH-R' (Hydrazone) Acid_Cleaved R-CHO + H₂N-NH-R' Acid_Intact->Acid_Cleaved Low pH (4.5-6.0) (Endosome/Lysosome) Photo_Intact o-Nitrobenzyl-O-R Photo_Cleaved o-Nitrosobenzaldehyde + HO-R Photo_Intact->Photo_Cleaved UV Light (~365 nm)

Caption: Common cleavage mechanisms for smart linkers.

Summary and Outlook

The synthesis of cleavable Weinreb amide linkers is a powerful strategy in the design of sophisticated bioconjugates and drug delivery systems. By understanding the fundamental reagents for Weinreb amide formation and the diverse chemistries available for inducing cleavage, researchers can tailor linkers with precise properties of stability and release. The choice of reagents, from classic coupling agents like DCC and CDI to modern, direct-conversion reagents, allows for flexibility in synthesizing the core amide. The subsequent choice of cleavable moiety—be it a disulfide, a peptide, a hydrazone, or a photolabile group—enables the final linker to be exquisitely tuned to the biological environment of its target. As our understanding of disease microenvironments grows, so too will the innovation in the reagents and strategies used to create the next generation of highly targeted, maximally effective therapeutics.

References

  • Liu, D., Wang, Z., Zhang, S., Yuan, H., & Li, Z. (2018). Peptide Weinreb amide derivatives as thioester precursors for native chemical ligation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Rapp Polymere. Weinreb Amide linker Resins. Available at: [Link]

  • Niu, T., Zhang, W., Hu, Y., et al. (2009). A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids. Organic Letters. Available at: [Link]

  • TutorChase. How do you prepare a Weinreb amide?. Available at: [Link]

  • Ishihara, K., et al. (2020). Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids. Chemical Communications. Available at: [Link]

  • O'Duill, M., & Gouverneur, V. (2017). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. Available at: [Link]

  • Donahoe, C. D., et al. (2021). Reductive N-O Cleavage of Weinreb Amides by Sodium in Alumina and Silica Gels: Synthetic and Mechanistic Studies. ResearchGate. Available at: [Link]

  • Sureshbabu, V. V., et al. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. Arkivoc. Available at: [Link]

  • Kloxin, A. M., et al. (2013). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Interface Focus. Available at: [Link]

  • Organic Chemistry Portal. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Available at: [Link]

  • Moghadam, F. M., & Mohammadpour, Z. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Letters in Organic Chemistry. Available at: [Link]

  • Organic Syntheses. (2021). Preparation of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Available at: [Link]

  • ISM2. Weinreb Amides in Organic Synthesis. Available at: [Link]

  • Wikipedia. Weinreb ketone synthesis. Available at: [Link]

  • Kang, S. S. (2006). A photolabile backbone amide linker for the solid-phase synthesis of cyclic peptides. Cysteine-free native chemical ligation. Synthesis and biological evaluation of a library of resveratrol analogues. Doctoral Dissertations. Available at: [Link]

  • Niu, T., et al. (2009). A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids. PubMed. Available at: [Link]

  • AAPPTec. Cleavage from Weinreb Resin; Peptide Aldehydes. Available at: [Link]

  • Verdoes, M., et al. (2013). Synthesis of the cleavable linker building block and its probe derivatives. ResearchGate. Available at: [Link]

  • Golisade, A., et al. (2021). Literature methods for the synthesis of Weinreb amides and this work. ResearchGate. Available at: [Link]

  • Concellon, J. M., et al. (2016). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. ResearchGate. Available at: [Link]

  • Cziaky, Z., et al. (2012). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules. Available at: [Link]

  • Spring, D. R., et al. (2019). Cleavable linkers in antibody–drug conjugates. Drug Discovery Today: Technologies. Available at: [Link]

  • Creative Biolabs. Disulfide Linker Synthesis Service. Available at: [Link]

  • Kang, S. S., & Kitas, E. A. (2006). A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-terminal Thioesters. ResearchGate. Available at: [Link]

  • Bastings, M. M. C., et al. (2015). Photocleavable linker for the patterning of bioactive molecules. Scientific Reports. Available at: [Link]

  • Supreme Science. (2013). What IS the Weinreb Amide?. YouTube. Available at: [Link]

  • Bargh, T. J., et al. (2019). Cleavable linkers in antibody-drug conjugates. PubMed. Available at: [Link]

  • Mohammed, K., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. Available at: [Link]

  • Biswas, T. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. Available at: [Link]

  • AAPPTec. Peptide Synthesis Resins. Available at: [Link]

  • Butler University. (2025). Disulfide-Cleavable Linkers in Antibody-Drug Conjugates for Targeted Cancer Therapy. Digital Commons @ Butler University. Available at: [Link]

  • Bio-Synthesis. (2025). Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation. Available at: [Link]

  • Gao, Y., et al. (2011). Disulfide bond as a cleavable linker for molecular self-assembly and hydrogelation. PubMed. Available at: [Link]

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Methodological & Application

Application Note & Protocol: Facile Preparation of N-methyl-O-allylhydroxylamine Free Base from its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

N-alkyl-O-alkyl hydroxylamines are versatile reagents in modern organic synthesis, serving as key building blocks for the construction of complex nitrogen-containing molecules, including peptidomimetics and medicinally relevant scaffolds.[1][2] N-methyl-O-allylhydroxylamine, in particular, offers a unique combination of a nucleophilic nitrogen center and a readily functionalizable allyl group. However, like many hydroxylamine derivatives, the free base is prone to decomposition and is typically stored and handled as its more stable hydrochloride salt.[3][4][5]

This application note provides a detailed, robust, and validated protocol for the in-situ or batch preparation of N-methyl-O-allylhydroxylamine free base from its commercially available hydrochloride salt. The procedure is designed for researchers in synthetic chemistry and drug development, emphasizing safety, efficiency, and high purity of the final product for immediate use in subsequent reactions. We will detail the underlying chemical principles, provide a step-by-step experimental workflow, and discuss critical parameters for successful execution.

Principle of the Method: Acid-Base Liberation

The core of this protocol is a straightforward acid-base reaction. The hydrochloride salt of N-methyl-O-allylhydroxylamine exists as a protonated, water-soluble ammonium species. By introducing a mild aqueous base, the hydrochloride is neutralized, deprotonating the nitrogen atom to yield the free base.

The free base is significantly less polar than its salt form and exhibits greater solubility in organic solvents. This differential solubility is exploited in a liquid-liquid extraction to isolate the desired product from the aqueous phase, which retains the inorganic salt byproduct (e.g., sodium chloride) and any unreacted starting material. The general principle of liberating free hydroxylamines from their salts using a base is a well-established technique in chemical synthesis.[5][6][7][8]

cluster_reactants Aqueous Phase cluster_products Two-Phase System HCl_Salt N-methyl-O-allylhydroxylamine HCl (Water Soluble) reaction + Base Sodium Bicarbonate (NaHCO₃) Free_Base Free Base (Organic Soluble) reaction->Free_Base NaCl NaCl reaction->NaCl H2O H₂O reaction->H2O CO2 CO₂ reaction->CO2

Diagram 1: Chemical reaction for the liberation of the free base.

Materials and Equipment

Reagents & Chemicals
ReagentGradeSupplier ExampleNotes
N-methyl-O-allylhydroxylamine HCl≥97% PurityTCI, Sigma-AldrichStore desiccated at room temperature.[3]
Sodium Bicarbonate (NaHCO₃)Reagent Grade, ACSFisher ScientificOr Sodium Carbonate (Na₂CO₃).
Dichloromethane (DCM), CH₂Cl₂HPLC or ACS GradeVWRAnhydrous grade preferred.
Magnesium Sulfate (MgSO₄)AnhydrousSigma-AldrichFor drying the organic phase.
Deionized Water (DI H₂O)Type II or better------
Brine (Saturated NaCl solution)------Lab-prepared.
Equipment
  • Magnetic stirrer and stir bars

  • Round-bottom flasks (appropriate sizes)

  • Separatory funnel

  • Glass funnel

  • Erlenmeyer flasks

  • Rotary evaporator

  • Ice-water bath

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or calibrated pH meter

Safety Precautions & Hazard Analysis

  • General Handling: This procedure must be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene), is mandatory.[9][10]

  • N-methyl-O-allylhydroxylamine HCl: May cause skin and eye irritation. Avoid inhalation of dust.[9][11][12]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors and skin contact.

  • Product Instability: The resulting free base is less stable than its hydrochloride salt and may be susceptible to decomposition, especially upon exposure to air, heat, or catalytic impurities.[5][7] It is strongly recommended to use the prepared free base immediately in the subsequent synthetic step.

  • Exothermic Reaction: The acid-base neutralization is mildly exothermic. For larger-scale preparations, an ice bath should be used to control the temperature during base addition.

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale. Adjust quantities proportionally for different scales.

Step 1: Dissolution of the Hydrochloride Salt
  • To a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, add N-methyl-O-allylhydroxylamine hydrochloride (1.23 g, 10 mmol).

  • Add 20 mL of deionized water and stir at room temperature until the solid is completely dissolved.

Step 2: Neutralization and Liberation of the Free Base
  • Cool the flask from Step 1 in an ice-water bath.

  • In a separate beaker, prepare a solution of sodium bicarbonate (1.26 g, 15 mmol, 1.5 equivalents) in 20 mL of deionized water. Causality Note: Using a slight excess of a mild base like sodium bicarbonate ensures complete deprotonation without exposing the sensitive product to harsh alkaline conditions that could promote decomposition.

  • Slowly add the sodium bicarbonate solution to the stirred hydroxylamine salt solution over 5-10 minutes. Effervescence (release of CO₂) will be observed.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes.

  • Check the pH of the aqueous solution using pH paper; it should be ≥ 8.

Step 3: Extraction of the Free Base
  • Transfer the entire mixture to a 125 mL separatory funnel.

  • Add 30 mL of dichloromethane (DCM) to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Place the funnel in a ring stand and allow the layers to separate completely. The lower layer is the organic (DCM) phase containing the product.

  • Carefully drain the lower organic layer into a clean 100 mL Erlenmeyer flask.

  • Repeat the extraction of the aqueous layer two more times with 15 mL portions of DCM, combining all organic extracts in the same flask. Causality Note: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.

Step 4: Washing and Drying
  • Return the combined organic extracts to the separatory funnel.

  • Add 20 mL of brine (saturated NaCl solution) to the funnel, shake for 30 seconds, and allow the layers to separate. Drain the lower organic layer and discard the upper aqueous (brine) layer. Causality Note: The brine wash helps to remove the bulk of dissolved water from the organic phase, improving the efficiency of the subsequent drying step.

  • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

  • Add anhydrous magnesium sulfate (approx. 2-3 g) to the solution. Swirl the flask. If the MgSO₄ clumps together, add more until some remains free-flowing, indicating the solution is dry.

  • Let the mixture stand for 10-15 minutes.

  • Filter the solution through a fluted filter paper or a cotton plug in a funnel to remove the magnesium sulfate, collecting the clear filtrate in a pre-weighed round-bottom flask.

Step 5: Solvent Removal and Product Isolation
  • Concentrate the filtrate using a rotary evaporator. The water bath temperature should not exceed 30°C to minimize the risk of product decomposition.

  • Once all the solvent is removed, a colorless to pale yellow oil should remain. This is the N-methyl-O-allylhydroxylamine free base.

  • Determine the yield by mass. For immediate use, dissolve the product in the appropriate anhydrous solvent for the next reaction.

Experimental Workflow Visualization

start Start: N-methyl-O-allylhydroxylamine HCl dissolve 1. Dissolve in DI Water start->dissolve cool 2. Cool in Ice Bath dissolve->cool add_base 3. Add NaHCO₃ Solution Slowly cool->add_base extract 4. Extract with DCM (3x) add_base->extract wash 5. Wash Organic Layer with Brine extract->wash dry 6. Dry with Anhydrous MgSO₄ wash->dry filter 7. Filter to Remove Drying Agent dry->filter evaporate 8. Evaporate Solvent (T < 30°C) filter->evaporate end Product: Free Base Oil (Use Immediately) evaporate->end

Diagram 2: Step-by-step experimental workflow for the protocol.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete deprotonation.2. Inefficient extraction.1. Ensure the final pH of the aqueous layer is ≥ 8 after base addition.2. Perform at least three extractions. Ensure vigorous shaking for good phase mixing.
Product is Discolored Decomposition of the free base.Maintain low temperatures throughout the process, especially during solvent removal. Use the product immediately after preparation. Ensure all glassware is scrupulously clean.
Emulsion during Extraction Vigorous shaking with a complex mixture.Add a small amount of brine to the separatory funnel to help break the emulsion. If persistent, filter the entire mixture through a pad of Celite.
Wet Product (contains H₂O) Incomplete drying.Ensure sufficient anhydrous MgSO₄ was used (some should be free-flowing). Increase the standing time after adding the drying agent.

References

  • Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • NO327773B1 - Process for preparing an aqueous solution of free hydroxylamine - Google Patents. (n.d.).
  • US6485700B1 - Process for producing free hydroxylamine aqueous solution - Google Patents. (n.d.).
  • Taylor, G., & Fuge, R. (1998). Hydroxylamine extraction of trace‐metals in soils; kinetic aspects. Communications in Soil Science and Plant Analysis, 29(11-14), 1835-1845. [Link]

  • Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides - PubMed - NIH. (2019). Angewandte Chemie International Edition, 58(23), 7857–7861. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Preparation and purification of hydroxylamine stabilizers - European Patent Office - EP 1431276 A1. (n.d.).
  • Preparation of Hydroxylamine Hydrochloride | PDF | Science & Mathematics - Scribd. (n.d.). Scribd. [Link]

  • N-Methylhydroxylamine - Wikipedia. (n.d.). Wikipedia. [Link]

  • WO1995018788A1 - Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates - Google Patents. (n.d.).
  • Safety Data Sheet: N-Methylhydroxylamine hydrochloride - Carl ROTH. (2025). Carl ROTH. [Link]

  • Preparation of hydroxylamine hydrochloride (hydroxylammonium chloride) - PrepChem.com. (n.d.). PrepChem.com. [Link]

  • Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines | ChemRxiv. (2021). ChemRxiv. [Link]

  • Obtaining free base from hydrochloride salt in methanol as solvent? : r/chemistry - Reddit. (2021). Reddit. [Link]

  • Methyl N,O‐hydroxylamine linker synthesis: A) Short linker 10:... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc - IChemE. (2001). IChemE. [Link]

  • WO2015080936A1 - Process to produce n-methylydroxylamine hydrochloride - Google Patents. (n.d.).
  • CN103159191A - Preparation method of hydroxylamine salt - Google Patents. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: O-Allyl Weinreb Amide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for O-allyl Weinreb amide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues encountered during this valuable transformation. My goal is to move beyond simple protocols and provide you with the causal, mechanistic insights that underpin successful experimentation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and utility of O-allyl Weinreb amides.

Q1: What is the fundamental advantage of using the Weinreb amide functional group?

The primary advantage of the Weinreb-Nahm amide (N-methoxy-N-methyl amide) is its ability to react with organometallic reagents (like Grignard or organolithium reagents) or hydrides to produce ketones or aldehydes, respectively, without the common problem of over-addition.[1][2]

The key to this selectivity lies in the formation of a stable, five-membered tetrahedral intermediate upon nucleophilic attack. The N-methoxy group's oxygen atom chelates to the metal cation (e.g., MgX⁺ or Li⁺), stabilizing the intermediate at low temperatures.[3][4] This chelated complex is generally stable and does not collapse to form the ketone or aldehyde until acidic or aqueous workup. This prevents the newly formed carbonyl compound from being present in the reaction mixture with unreacted organometallic reagent, thus preventing the second nucleophilic attack that would lead to a tertiary alcohol.[4]

Q2: Why use an O-allyl variant instead of the standard N-methoxy-N-methyl group?

While the classic N-methoxy-N-methyl amide is highly effective, the O-allyl variant offers unique synthetic handles. The allyl group can be deprotected under specific, often mild, conditions (e.g., using palladium catalysts) to reveal a hydroxamic acid. Furthermore, the alkene moiety of the allyl group can participate in various other transformations, such as metathesis, dihydroxylation, or ozonolysis, allowing for complex, late-stage diversification of the molecule.

Q3: What are the principal methods for synthesizing an O-allyl Weinreb amide?

There are two main strategies, both starting from a carboxylic acid:

  • Two-Step, via Acid Chloride: The carboxylic acid is first converted to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride. The acyl chloride is then reacted with the appropriate hydroxylamine derivative (e.g., N-methyl-O-allylhydroxylamine). This is a very reliable and general method.[1]

  • One-Pot, Direct Coupling: The carboxylic acid is activated in situ using a peptide coupling agent, which then facilitates the reaction with the hydroxylamine. This method avoids the need to isolate the often-sensitive acid chloride. A wide variety of modern coupling agents have been successfully employed, offering high yields and compatibility with sensitive functional groups.[5][6]

Part 2: Troubleshooting Guide: From Reaction Setup to Purification

This guide is structured to help you diagnose and solve specific experimental issues.

Problem 1: Low or No Yield of the O-Allyl Weinreb Amide

Possible Cause A: Ineffective Carboxylic Acid Activation

  • Scientific Rationale: The formation of the amide bond requires the activation of the carboxylic acid's carbonyl group to make it a better electrophile. If the coupling agent is old, hydrated, or otherwise compromised, this activation will fail.

  • Suggested Solutions:

    • Verify Reagent Quality: Use freshly opened or properly stored coupling reagents. For example, hygroscopic reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) should be stored in a desiccator.[5]

    • Choose the Right Agent: For sterically hindered acids, a more powerful activating agent may be required. For acids with sensitive chiral centers, consider agents known to suppress racemization, such as those that proceed through an acyl fluoride intermediate or triazine-based reagents like 2-chloro-4,6-dimethoxy[1][5][7]triazine (CDMT).[5][6]

    • Optimize Stoichiometry: Ensure at least stoichiometric amounts of the coupling agent and base are used. See the table below for general guidelines.

Possible Cause B: Degradation or Low Nucleophilicity of the Hydroxylamine Reagent

  • Scientific Rationale: Free hydroxylamines can be less stable than their salt forms. N,O-dimethylhydroxylamine and its analogues are typically supplied and stored as the hydrochloride salt for enhanced stability.[7] The free amine must be generated in situ to act as a nucleophile, which requires a non-nucleophilic base.

  • Suggested Solutions:

    • Use the Hydrochloride Salt: Start with N-methyl-O-allylhydroxylamine hydrochloride.

    • In Situ Base Liberation: Add a suitable base (e.g., pyridine, triethylamine, or N-methylmorpholine (NMM)) to the reaction mixture to neutralize the HCl and liberate the free hydroxylamine just before or during the coupling reaction.[5][8] Using a slight excess of base can be beneficial.

Diagram: Troubleshooting Workflow for Low Yield

G start Low or No Yield cause1 Check Reagent Quality (Coupling Agent, Solvent) start->cause1 cause2 Review Reaction Conditions start->cause2 cause3 Analyze Starting Materials start->cause3 sol1a Use fresh reagents. Dry solvents properly. cause1->sol1a sol2a Is stoichiometry correct? (Acid:Amine:Coupling:Base) cause2->sol2a sol2b Is temperature appropriate? (Typically 0°C to RT) cause2->sol2b sol3a Confirm structure and purity of carboxylic acid. cause3->sol3a sol3b Confirm quality of hydroxylamine salt. cause3->sol3b

Caption: A flowchart for diagnosing low-yield reactions.

Problem 2: Formation of Significant Side Products

Possible Cause A: Racemization of an α-Chiral Center

  • Scientific Rationale: Activation of α-amino acids or other chiral carboxylic acids can lead to racemization through the formation of an oxazolone or enolization, especially under harsh conditions (high temperatures or strongly basic/acidic environments).

  • Suggested Solutions:

    • Mild Coupling Agents: Employ coupling agents known for low racemization rates, such as CDMT or EDC/HOBt.[6]

    • Low Temperature: Run the reaction at 0 °C or below to minimize the rate of epimerization.

    • Base Selection: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or NMM instead of less hindered bases if enolization is a concern.[9]

Possible Cause B: Side Reactions Involving the Allyl Group

  • Scientific Rationale: While relatively robust, the double bond of the allyl group can be reactive under certain conditions. For example, if your substrate contains groups that can catalyze isomerization or if you are using transition metal coupling partners not intended for this purpose, you may see side reactions.

  • Suggested Solutions:

    • Screen for Compatibility: Before attempting the synthesis on a complex substrate, ensure that the chosen coupling conditions are compatible with other functional groups present in your molecule.

    • Avoid Harsh Reagents: Avoid strongly oxidizing or reducing conditions during the amide formation and workup steps.

Table 1: Comparison of Common Coupling Reagents for Weinreb Amide Synthesis
Coupling ReagentBaseTypical SolventProsCons
EDC/HOBt DIPEA, NMMDCM, DMFLow racemization; water-soluble byproducts.HOBt can be an explosive hazard when dry.
BOP DIPEA, TEADCM, DMFHighly efficient and fast.[5]Byproduct (HMPA) is a suspected carcinogen.
CDMT NMMTHF, MeCNHigh yields, very low racemization, clean reaction.[6]May be more expensive than other options.
CDI None or BaseTHF, DCMSimple; byproduct is gaseous CO₂ and imidazole.[10]Can be slower; may not be suitable for hindered acids.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 3.1: Synthesis of O-Allylhydroxylamine Hydrochloride

This protocol is adapted from the synthesis of related hydroxylamines and should be optimized for your specific laboratory conditions.[11]

  • Step A: O-Alkylation: To a cooled (0 °C) solution of potassium hydroxide (1.55 mol) in absolute ethanol (330 mL), add a solution of ethyl N-hydroxycarbamate (1.52 mol) in absolute ethanol (330 mL), maintaining the internal temperature below 25 °C.

  • To this mixture, add allyl bromide (1.62 mol) dropwise. After the addition is complete, heat the mixture to reflux for 2 hours.

  • Cool the reaction, filter off the potassium bromide precipitate, and wash the solid with absolute ethanol.

  • Concentrate the combined alcoholic filtrate under reduced pressure. The resulting residue contains ethyl O-allylhydroxycarbamate. This intermediate can be purified by extraction and distillation.[11]

  • Step B: Hydrolysis: In a steam distillation apparatus, treat the crude ethyl O-allylhydroxycarbamate (approx. 1 mol) with a solution of potassium hydroxide (2.2 mol) in water (500 mL).

  • Steam-distill the product (free O-allylhydroxylamine) into a receiver containing a slight excess of dilute hydrochloric acid to capture it as the hydrochloride salt.

  • Evaporate the acidic solution under reduced pressure to obtain O-allylhydroxylamine hydrochloride as a solid. Recrystallize from absolute ethanol/dry ether if necessary. The reported melting point is 170.6-170.8°C.[11]

Protocol 3.2: General One-Pot Synthesis of an O-Allyl Weinreb Amide using CDMT

This protocol is based on the highly efficient method reported by De Luca, Giacomelli, and Taddei.[6]

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add N-methylmorpholine (NMM, 1.1 equiv) followed by 2-chloro-4,6-dimethoxy[1][5][7]triazine (CDMT, 1.1 equiv).

  • Stir the resulting suspension at 0 °C for 1-2 hours. The formation of a white precipitate (NMM·HCl) indicates the formation of the activated ester.

  • Amine Addition: In a separate flask, dissolve N-methyl-O-allylhydroxylamine hydrochloride (or a similar O-allyl derivative, 1.2 equiv) in minimal THF and add NMM (1.2 equiv). Add this solution to the activated ester suspension at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Filter off the solid byproducts and wash with THF. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure O-allyl Weinreb amide.

Diagram: General Mechanism of Weinreb Amide Synthesis & Reaction

G cluster_0 Part 1: Amide Formation cluster_1 Part 2: Ketone Synthesis Acid R-COOH Carboxylic Acid Activated R-CO-LG Activated Ester Acid->Activated Coupling Agent (e.g., CDMT) WeinrebAmide R-CO-N(Me)OAllyl O-Allyl Weinreb Amide Activated->WeinrebAmide Amine Me-NH-OAllyl O-Allyl Hydroxylamine Amine->WeinrebAmide Nucleophilic Acyl Substitution Intermediate Tetrahedral Intermediate | {Chelated Complex | Stable at Low Temp} WeinrebAmide->Intermediate Grignard R'-MgX Grignard Reagent Grignard->Intermediate Nucleophilic Addition Workup H₃O⁺ Aqueous Workup Intermediate->Workup Ketone R-CO-R' Ketone Product Workup->Ketone Collapse of Intermediate

Sources

Technical Support Center: Prevention of Racemization in Chiral Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RAC-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Chemical Development

Welcome & Diagnostic Overview

Welcome to the technical support hub for chiral coupling. You are likely here because you have observed a loss of enantiomeric excess (ee) or diastereomeric ratio (dr) in your final product.

Racemization during the activation and coupling of chiral carboxylic acids (particularly amino acids) is a kinetic failure where the rate of proton abstraction competes with the rate of amide bond formation.

Diagnostic Workflow

Use the following decision tree to identify the likely source of your stereochemical erosion.

Racemization_Diagnosis Start Start: Low %ee Detected Check_PG Check Protecting Group (PG) Start->Check_PG PG_Type Is the PG Urethane (Boc/Fmoc) or Acyl/Amide? Check_PG->PG_Type Urethane Urethane (Fmoc/Boc) PG_Type->Urethane Acyl Acyl/Amide (Segment Condensation) PG_Type->Acyl Check_Base Check Base Usage Urethane->Check_Base Action_Seg CRITICAL RISK: Use fragment coupling strategies (e.g., Gly/Pro at C-term) Acyl->Action_Seg Base_Type Are you using DIPEA/TEA? Check_Base->Base_Type Yes Yes Base_Type->Yes High Risk No No Base_Type->No Low Risk Check_AA Check Amino Acid Type Risk_AA Is it His, Cys, or Phg? Check_AA->Risk_AA Risk_AA->Yes Risk_AA->No General Optimization Action_Base Switch to Collidine (TMP) or Base-Free (DIC) Action_Add Must use Oxyma/HOAt Reduce Pre-activation time Yes->Action_Base Yes->Action_Add No->Check_AA No->Action_Base General Optimization

Figure 1: Diagnostic decision tree for identifying root causes of racemization in peptide and organic acid coupling.

Root Cause Analysis: The Mechanics of Failure

To prevent racemization, you must understand the mechanism. It is rarely random; it is a specific chemical pathway competing with your desired reaction.

Mechanism A: Oxazolone Formation (The Primary Culprit)

In 90% of peptide coupling cases, racemization occurs via the 5(4H)-oxazolone intermediate.

  • Activation: The carboxylic acid is converted to an active ester (O-acylisourea).

  • Cyclization: The carbonyl oxygen of the preceding amide bond acts as a nucleophile, attacking the activated carbonyl.

  • Acidification: The resulting oxazolone ring renders the

    
    -proton highly acidic (
    
    
    
    ).
  • Deprotonation: Weak bases can now remove this proton, creating a resonance-stabilized planar intermediate that re-protonates from either face.

Mechanism B: Direct Enolization

This occurs less frequently but is dominant when:

  • The

    
    -proton is exceptionally acidic (e.g., Phenylglycine, Histidine).
    
  • Strong, unhindered bases (like DBU or high equivalents of DIPEA) are used.

  • The protecting group does not offer "neighboring group participation" (e.g., Acyl groups).

Oxazolone_Mechanism Activated Activated AA (Active Ester) Cyclization Cyclization via Amide Backbone Activated->Cyclization Slow Coupling Oxazolone 5(4H)-Oxazolone (Chiral) Cyclization->Oxazolone Planar Planar Enolate (Achiral) Oxazolone->Planar H+ Abstraction Base Base (B:) Base->Planar Racemic Racemic Product (D/L Mix) Planar->Racemic Re-protonation

Figure 2: The oxazolone pathway. Note that urethane protecting groups (Fmoc/Boc) suppress the initial cyclization step, whereas acyl groups facilitate it.

Technical Solutions & Reagent Selection

The "Safety Net": Additives

Additives function by intercepting the highly reactive (and racemization-prone) O-acylisourea intermediate and converting it into a more stable active ester.

AdditiveSafety ProfileEfficiencyRecommendation
HOBt Explosive (Dry)StandardLegacy. Phase out if possible due to transport restrictions.
HOAt HighHighSpecific. Use for sterically hindered amino acids (N-methylated, Aib).
Oxyma Pure SafeSuperiorGold Standard. Shows lower racemization rates than HOBt in comparative studies [1].
The Base Dilemma: Sterics Matter

The base is often necessary to deprotonate the amine salt, but it is the enemy of chiral integrity.

  • Avoid: DIPEA (Diisopropylethylamine) or TEA (Triethylamine) in high concentrations. They are strong enough to deprotonate the oxazolone.

  • Use: 2,4,6-Collidine (TMP) .[1][2] It is a weaker base (

    
    ) and sterically hindered, making it difficult for it to access the 
    
    
    
    -proton while still neutralizing the acid [2].
Coupling Reagents: The Hierarchy
  • DIC / Oxyma (Base-Free): The safest method. Carbodiimides (DIC) do not require base if the amine is free.

  • COMU / Collidine: If you need phosphonium/uronium speed. COMU contains the Oxyma leaving group structure internally.

  • HATU / HOAt: Reserved for difficult couplings. High risk of racemization if "over-based."

Experimental Protocols

Protocol A: Low-Racemization Coupling (The "Oxyma" Standard)

Use this for Cysteine, Histidine, or Segment Condensation.

  • Dissolve the carboxylic acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF (concentration ~0.1 M).

  • Cool the mixture to 0°C (optional but recommended for His/Cys).

  • Add DIC (1.0 equiv). Note: Do not pre-activate for more than 2-3 minutes.

  • Add the amine component (1.0 equiv).

  • Stir at 0°C for 1 hour, then warm to room temperature.

    • Why? Keeping the temp low during the initial exothermic activation reduces oxazolone formation kinetics.

    • Why DIC? It allows the reaction to proceed without adding tertiary bases like DIPEA.

Protocol B: The Anderson Test (Validation)

Before committing precious GMP material, validate your conditions with this self-validating system [3].

  • Reaction: Couple Z-Gly-L-Phe-OH with H-Gly-OEt using your chosen conditions.

  • Outcome:

    • The unracemized product (Z-Gly-L-Phe-Gly-OEt) is soluble in cold ethanol.

    • The racemate (DL-isomer) is highly insoluble.

  • Measurement:

    • Perform the coupling.[2][3][4][5][6][7][8][9]

    • Crystallize from ethanol (2% solution).

    • Weigh the precipitate. The weight of the precipitate corresponds directly to the extent of racemization.

    • Modern Alternative:[9] Analyze the crude mixture via chiral HPLC (Chiralpak IA/IB columns) to detect the D-isomer.

Troubleshooting FAQs

Q: I am doing segment condensation (coupling two peptide fragments). Why is my racemization so high? A: This is the "Danger Zone." The C-terminal amino acid of your fragment has an amide (acyl) protecting group, not a urethane (Fmoc/Boc). This facilitates oxazolone formation (Figure 2).

  • Fix: Redesign strategy to couple at Glycine or Proline (no chiral center).

  • Fix: Use DIC/HOAt with no base if possible.

Q: Can I use TBTU/HBTU? A: Avoid them for sensitive chiral couplings. These reagents require base (DIPEA) to function. If you add the base before the acid is fully activated, or use a slight excess, racemization is almost guaranteed for sensitive residues like Cysteine [4].

Q: Does solvent polarity affect racemization? A: Yes. Polar aprotic solvents (DMF, DMSO) facilitate charge separation, which can stabilize the enolate intermediate.

  • Fix: If solubility permits, use DCM (Dichloromethane) or a DCM/DMF mixture. The lower dielectric constant destabilizes the charged transition states leading to racemization.

Q: How long can I "pre-activate" my acid? A: Keep it under 2 minutes.

  • Reason: As soon as the active ester forms, the clock starts ticking on oxazolone formation. If the amine isn't there to react immediately, the active ester will cyclize.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion".[8] Chemistry – A European Journal. Link

  • Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for Prevention of Racemization". Journal of Organic Chemistry. Link

  • Anderson, G. W., & Callahan, F. M. (1958). "Racemization by the Dicyclohexylcarbodiimide Method of Peptide Synthesis". Journal of the American Chemical Society.[10] Link

  • Steinauer, R., et al. (1989). "Racemization during peptide coupling with HBTU". International Journal of Peptide and Protein Research.[11] Link

Sources

Technical Support Center: Optimization of Coupling Agents for Allyloxy Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling allyloxy amines with carboxylic acids. Here, we provide in-depth, field-proven insights into selecting and optimizing two of the most powerful coupling agents in the modern organic synthesis toolkit: EDC and HATU .

This is not just a list of protocols; it is a troubleshooting resource built from experience. We will explore the causal chemistry behind common experimental challenges and provide robust, self-validating methodologies to help you achieve high-yield, high-purity synthesis of your target molecules.

Part 1: Reagent Selection & Mechanistic Insights (FAQs)

This section addresses the fundamental questions of reagent choice, focusing on the distinct chemical personalities of EDC and HATU and their implications for reactions involving allyloxy amines.

Q1: What are the primary differences between EDC and HATU, and when should I choose one over the other?

Choosing between EDC (a carbodiimide) and HATU (a uronium salt) depends on the specific demands of your synthesis, such as the steric hindrance of your substrates, the lability of functional groups, and the required reaction efficiency.[1]

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a versatile and cost-effective "zero-length" crosslinker.[2] Its primary advantage lies in the water-solubility of its urea byproduct, which simplifies purification through simple aqueous washes.[3][4][5] However, EDC's mechanism involves the formation of a highly reactive O-acylisourea intermediate.[6] This intermediate can be unstable and susceptible to side reactions, including:

  • Racemization: For chiral carboxylic acids, the O-acylisourea can cyclize to form an oxazolone intermediate, which is prone to racemization.[7]

  • Rearrangement: The intermediate can rearrange to a stable N-acylurea, a common byproduct that can be difficult to remove.

To mitigate these issues, EDC is almost always used with an additive like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) . These additives "trap" the O-acylisourea to form a more stable, yet still highly reactive, active ester, which minimizes side reactions and suppresses racemization.[6][7]

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a more modern, highly efficient uronium salt-based coupling reagent.[8] It is known for its rapid kinetics, high yields, and superior ability to suppress racemization, making it the reagent of choice for challenging couplings.[6][7][8] This includes reactions with sterically hindered acids or amines, and for the synthesis of complex peptides where stereochemical integrity is critical.[8] HATU's power comes from the formation of a highly reactive OAt-active ester, which benefits from the participation of the nitrogen atom in the azabenzotriazole ring, accelerating the coupling step.[6][8]

Decision Matrix: EDC vs. HATU for Allyloxy Amine Coupling

FeatureEDC (with HOBt/NHS)HATURecommendation for Allyloxy Amines
Reactivity & Speed Moderate to HighVery High & RapidFor simple, unhindered substrates, EDC/HOBt is often sufficient. For sterically demanding or electron-poor substrates, HATU is superior.[9]
Cost LowerHigherFor large-scale synthesis or initial trials, EDC is more economical.
Byproduct Removal Water-soluble urea byproduct, removed by aqueous extraction.[4]Water-soluble tetramethylurea and HOAt, removed by aqueous extraction.Both offer straightforward purification via standard workups.
Racemization Control Good (with additives)ExcellentFor chiral centers adjacent to the carboxyl group, HATU provides the highest degree of stereochemical preservation.[7]
Handling & Safety Standard laboratory hazard.Potent sensitizer; can cause severe allergic reactions upon repeated exposure.[10][11][12] Requires strict handling protocols.Safety is paramount. If using HATU, ensure proper engineering controls (fume hood) and personal protective equipment (gloves, safety glasses) are used at all times.
Q2: How do the reaction mechanisms of EDC and HATU differ?

Understanding the mechanistic pathways is key to troubleshooting your reactions. Both reagents activate the carboxylic acid, but they do so through different intermediates with varying stability and reactivity.

The EDC-mediated coupling is a two-step process. First, the carboxylic acid attacks the carbodiimide (EDC) to form the unstable O-acylisourea intermediate. This highly reactive species is then intercepted by HOBt to generate a more stable HOBt-ester. Finally, your allyloxy amine attacks this active ester to form the desired amide bond, regenerating HOBt in the process.[6]

EDCHOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate (Unstable) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_acylisourea->HOBt_Ester + HOBt - EDC-Urea Urea Urea Byproduct O_acylisourea->Urea HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + Allyloxy Amine - HOBt AllyloxyAmine Allyloxy Amine (R'-NH₂) AllyloxyAmine->Amide

EDC/HOBt Activation Pathway

In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which is rapidly consumed by the amine to yield the final amide product.[6][13] The tetramethylurea byproduct is released during the activation step.[8]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + Base Base Base (DIPEA) Base->Carboxylate OAt_Ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU - TMU HATU HATU HATU->OAt_Ester TMU Tetramethylurea HATU->TMU Amide Amide Product OAt_Ester->Amide + Allyloxy Amine - HOAt AllyloxyAmine Allyloxy Amine (R'-NH₂) AllyloxyAmine->Amide

HATU Activation Pathway

Part 2: Troubleshooting Guide for Allyloxy Amine Couplings

This section is formatted to directly address the specific issues you may encounter in the lab.

Q3: My reaction yield is low. What are the most common causes and how do I fix them?

Low yield is a multifaceted problem. The key is to systematically identify the root cause.

Potential Cause 1: Reagent Quality & Stoichiometry

  • Insight: Both EDC and HATU are moisture-sensitive.[14] Hydrolysis will deactivate the reagent and lead to incomplete conversion. Bases like DIPEA and solvents like DMF or DCM must be anhydrous.

  • Solution:

    • Use Fresh Reagents: Always use fresh, high-purity coupling reagents. Store them in a desiccator at the recommended temperature (-20°C for EDC and HATU).[14] Allow reagents to warm to room temperature before opening to prevent condensation.[14]

    • Ensure Anhydrous Conditions: Use anhydrous solvents. If necessary, dry solvents over molecular sieves.

    • Optimize Stoichiometry: A common starting point is 1.0 equivalent of the limiting substrate, 1.1-1.2 equivalents of the other substrate, 1.2 equivalents of the coupling agent (and additive, if applicable), and 2.5-3.0 equivalents of base (for HATU or if using amine salt).[5][6] For difficult couplings, increasing the equivalents of the coupling agent to 1.5 may improve yields.[6]

Potential Cause 2: Sub-optimal Activation or Coupling

  • Insight: Allyloxy amines, while generally reactive, can be subject to steric hindrance or electronic effects that slow down the reaction. Incomplete activation of the carboxylic acid or slow nucleophilic attack by the amine will result in low conversion.

  • Solution:

    • Switch to a Stronger Reagent: If an EDC/HOBt coupling is sluggish, switching to HATU is the most effective solution.[6] HATU's higher reactivity can overcome the energy barrier for difficult couplings.[9]

    • Pre-activation (for HATU): For particularly challenging substrates, pre-activating the carboxylic acid can improve yields. Stir the carboxylic acid, HATU, and DIPEA in an anhydrous solvent for 15-30 minutes at 0°C or room temperature before adding the allyloxy amine.[8][15] This ensures the active ester is fully formed before the nucleophile is introduced.

    • Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS. If it stalls, extend the reaction time. Gentle heating (e.g., to 40-50°C) can sometimes drive the reaction to completion, but be cautious as this can also increase side reactions.

Potential Cause 3: Side Reactions with the Allyloxy Group

  • Insight: The allyl group (CH₂=CH-CH₂) is generally stable under standard amide coupling conditions. However, highly reactive intermediates or harsh conditions could potentially interact with the double bond, although this is uncommon. A more likely issue is the basicity of the reaction conditions. Strong, non-hindered bases could potentially lead to side reactions.

  • Solution:

    • Use a Hindered Base: Always use a non-nucleophilic, hindered base like DIPEA or 2,4,6-collidine, especially with HATU. Avoid using triethylamine (TEA) if side reactions are suspected, as it is less hindered.

    • Maintain Recommended Temperatures: Avoid excessive heating, which could promote undesired pathways. Room temperature is sufficient for most HATU-mediated couplings.[8]

Troubleshooting_LowYield Start Start: Low Reaction Yield CheckReagents Check Reagent Quality & Stoichiometry Start->CheckReagents ReagentsBad Problem Found: Reagents Expired or Wet, Incorrect Stoichiometry CheckReagents->ReagentsBad Issue? ReagentsOK Reagents & Ratios OK CheckReagents->ReagentsOK No Issue SolutionReagents Solution: Use Fresh/Dry Reagents, Optimize Molar Ratios ReagentsBad->SolutionReagents Success Successful Coupling SolutionReagents->Success CheckConditions Assess Coupling Conditions ReagentsOK->CheckConditions ConditionsBad Problem Found: Sluggish Reaction, Incomplete Conversion CheckConditions->ConditionsBad Issue? ConditionsOK Reaction Still Fails CheckConditions->ConditionsOK No Issue SolutionConditions Solution: Switch EDC -> HATU, Pre-activate Acid, Increase Time/Temp ConditionsBad->SolutionConditions SolutionConditions->Success CheckSideReactions Investigate Side Reactions ConditionsOK->CheckSideReactions SideReactionsFound Problem Found: Degradation or Unexpected Byproducts CheckSideReactions->SideReactionsFound Issue? SolutionSideReactions Solution: Use Hindered Base (DIPEA), Avoid Excess Heat SideReactionsFound->SolutionSideReactions SolutionSideReactions->Success

Troubleshooting Workflow for Low Yield
Q4: How do I effectively remove the urea byproduct from my EDC reaction?

This is one of the most common purification challenges with carbodiimide chemistry.

  • Insight: The byproduct of EDC, N-ethyl-N'-(3-dimethylaminopropyl)urea, is highly soluble in water.[4] This property is the key to its removal.

  • Solution: Aqueous Workup

    • Dilute: After the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.

    • Acidic Wash: Transfer the mixture to a separatory funnel and wash with a dilute acid solution (e.g., 0.5-1.0 M HCl or 5% citric acid).[4] This step protonates the urea byproduct and any remaining basic compounds (like DIPEA or unreacted amine), further increasing their solubility in the aqueous layer. Perform this wash 2-3 times.

    • Base Wash: Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the organic layer and remove any unreacted carboxylic acid.

    • Brine Wash: Finally, wash with brine (saturated NaCl solution) to remove the bulk of the dissolved water from the organic layer.

    • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Troubleshooting Purification:

    • Emulsion Formation: If an emulsion forms during the washes, try adding more brine to the separatory funnel or filtering the mixture through a pad of Celite.[4]

    • Product is Water-Soluble: If your desired amide has significant water solubility, this standard workup is not feasible. In this case, purification will rely on chromatography (e.g., reverse-phase HPLC) or dialysis for very large molecules.[4][16]

Q5: I'm seeing an unexpected mass addition in my HATU reaction, especially with sensitive substrates. What's happening?
  • Insight: While rare with simple amines, HATU itself can react with certain nucleophiles. The tetramethylguanidinium moiety of HATU can be transferred to highly nucleophilic side chains, such as the phenolic hydroxyl of tyrosine or the ε-amino group of lysine, resulting in a mass addition.[15]

  • Solution:

    • Control Stoichiometry: Do not use a large excess of HATU. Keep the HATU:acid ratio between 1.0 and 1.2 equivalents.[15]

    • Order of Addition is Critical: Always pre-activate the carboxylic acid with HATU/DIPEA for a short period (5-15 minutes) before adding your amine.[15] This consumes the HATU and minimizes its exposure to other nucleophiles.

    • Consider Alternatives: For extremely sensitive substrates where this side reaction persists, a phosphonium-based reagent like PyBOP may be a suitable alternative.[15]

Part 3: Optimized Experimental Protocols

These protocols provide a robust starting point for your experiments. Always adapt them based on the specific properties of your substrates and monitor progress closely.

Protocol 1: General Procedure for EDC/HOBt Coupling with an Allyloxy Amine

This protocol is suitable for routine couplings where substrates are not sterically hindered.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Allyloxy Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Anhydrous DCM or DMF (to make a ~0.1 M solution)

  • DIPEA (if starting with an amine salt, 2.5 equiv)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the allyloxy amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. If using an amine salt, add DIPEA (2.5 equiv) dropwise.[6]

  • Allow the reaction to warm slowly to room temperature and stir for 12 to 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with the aqueous workup as described in Q4 to remove byproducts and isolate the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Efficiency Procedure for HATU Coupling with a Challenging Allyloxy Amine

This protocol is recommended for sterically hindered substrates, electron-deficient partners, or when suppression of racemization is critical.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Allyloxy Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF or DCM (to make a ~0.1 M solution)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15 minutes for pre-activation.[6]

  • Add the allyloxy amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 4 hours. (Note: HATU reactions are often much faster than EDC reactions).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine to remove byproducts.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Peptides. [Link]

  • Removal of Endocrine-Disrupting Chemicals during Ozonation of Municipal Sewage with Brominated Byproducts Control. (2008). ACS Publications. [Link]

  • Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. [Link]

  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644–11647. [Link]

  • Removal of endocrine disrupters from the contaminated environment: public health concerns, treatment strategies and future perspectives - A review. (2022). PMC. [Link]

  • Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. (2019). ACS Publications. [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). [Link]

  • Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. (n.d.). ResearchGate. [Link]

  • How EDC byproduct urea can be separated?. (2015). ResearchGate. [Link]

  • A Review of Methods for the Removal of Endocrine-Disrupting Compounds with a Focus on Oestrogens and Pharmaceuticals Found in Wastewater. (2025). MDPI. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PMC. [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction?. (2025). Reddit. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. [Link]

  • Epimerisation in Peptide Synthesis. (2023). MDPI. [Link]

  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. (n.d.). ResearchGate. [Link]

  • Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. (2017). ResearchGate. [Link]

  • Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. (2021). PMC. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). [Link]

  • Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. (n.d.). PMC. [Link]

Sources

Validation & Comparative

Comparative Guide: Hydrolysis Rates & Cleavage of O-Allyl vs. N,O-Dimethyl Weinreb Amides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of O-allyl Weinreb amides (


-allyloxy-

-methylamides) versus the standard

-dimethyl Weinreb amides
(

-methoxy-

-methylamides), focusing on hydrolysis rates, stability profiles, and chemoselective cleavage strategies.

Executive Summary

For drug development professionals and synthetic chemists, the choice between the standard


-dimethyl Weinreb amide  and its 

-allyl analog
is rarely a matter of simple hydrolytic rate under physiological conditions. Instead, it is a strategic decision based on orthogonal stability .
  • 
    -Dimethyl Weinreb Amide : Exhibits high kinetic stability against spontaneous hydrolysis (acid/base). It is designed to resist nucleophilic displacement by hydride or organometallics (forming a stable chelate) until aqueous workup. Hydrolysis to the carboxylic acid requires forcing conditions (strong acid/base + heat).
    
  • 
    -Allyl Weinreb Amide : Shares the high background stability of the standard Weinreb amide (often slightly more stable sterically) but introduces a "trap-door" lability . The 
    
    
    
    -allyl group allows for mild, chemoselective cleavage via transition metal catalysis (e.g., Pd(0)), bypassing the harsh conditions required for standard amide hydrolysis.

Structural & Electronic Comparison

Both species share the core


-alkoxy-

-methylamide scaffold responsible for the "Weinreb Chelation Model," which prevents over-addition of nucleophiles.
Feature

-Dimethyl Weinreb Amide

-Allyl Weinreb Amide
Structure


Steric Bulk Low (Methoxy is small)Moderate (Allyl is bulkier)
Electronic Effect Inductive withdrawal by Oxygen;

resonance is reduced compared to dialkyl amides.
Similar inductive effect; Allyl group (

) is slightly more electron-withdrawing than Methyl (

).
Leaving Group (

of

)

(

-dimethylhydroxylamine)

(

-allyloxy-

-methylamine) (Est.)
Impact on Hydrolysis Rates

Under standard solvolytic conditions (e.g., aqueous HCl or NaOH), the


-allyl variant hydrolyzes slower  than the 

-dimethyl variant.
  • Steric Factor : The bulkier allyl group hinders the trajectory of the incoming water/hydroxide nucleophile (Burgi-Dunitz angle) more effectively than the methyl group.

  • Electronic Factor : While the allyloxy group is slightly more electron-withdrawing (potentially activating the carbonyl), the steric retardation typically dominates in amide hydrolysis kinetics.

Hydrolysis Mechanisms & Protocols

A. Standard Acidic/Basic Hydrolysis (Harsh)

Both amides are exceptionally stable compared to esters or acid chlorides. Direct hydrolysis to the carboxylic acid is kinetically slow due to the poor leaving group ability of the hydroxylamine moiety and the resonance stabilization of the amide bond.

Protocol for Standard Hydrolysis:

  • Reagents : 6M HCl (aq) or 10% NaOH (aq) in EtOH.

  • Conditions : Reflux (

    
    ) for 12–24 hours.
    
  • Outcome : Both variants yield the carboxylic acid (

    
    ).
    
    • 
      -Dimethyl: 
      
      
      
      conversion.
    • 
      -Allyl: 
      
      
      
      conversion (slower kinetics).
B. Chemoselective "Hydrolysis" (The O-Allyl Advantage)

The


-allyl group enables a two-step "hydrolysis" sequence that functions under mild, neutral conditions. This is not a direct hydrolysis but a deprotection-cleavage cascade .

Mechanism :

  • Isomerization/Cleavage : Pd(0) or Ru(II) catalysts isomerize the allyl ether to a vinyl ether (labile) or directly transfer the allyl group to a scavenger (e.g., morpholine, thiosalicylate).

  • Spontaneous Collapse : The resulting

    
    -hydroxy amide (hydroxamic acid) or primary amide is significantly more labile or can be subjected to mild oxidative cleavage.
    
Diagram: Comparative Hydrolysis Pathways

WeinrebHydrolysis Figure 1: Comparison of harsh direct hydrolysis vs. mild Pd-catalyzed cleavage of O-Allyl Weinreb amides. Start_Me N,O-Dimethyl Weinreb Amide TI_Me Tetrahedral Intermediate Start_Me->TI_Me H+ / H2O (Slow, Reflux) Start_Allyl O-Allyl Weinreb Amide Start_Allyl->TI_Me H+ / H2O (Very Slow) Pd_Complex Pd-Allyl Complex Start_Allyl->Pd_Complex Pd(PPh3)4 Nucleophile Acid Carboxylic Acid (R-COOH) TI_Me->Acid Elimination of NH(Me)(OMe) N_OH N-Hydroxy Amide (Hydroxamic Acid) Pd_Complex->N_OH - Allyl-Nu N_OH->Acid Mild Hydrolysis or Oxidation

Experimental Data Comparison

The following table synthesizes kinetic trends and experimental conditions for converting these amides back to the parent carboxylic acid.

Parameter

-Dimethyl Weinreb

-Allyl Weinreb
Performance Verdict
Acidic Hydrolysis (

)

(Reflux)

(Est.)

-Dimethyl is faster
(less steric hindrance).
Basic Hydrolysis (

)
Slow; requires >1M NaOHVery Slow; requires >2M NaOH

-Dimethyl is faster
.
Pd(0) Cleavage Sensitivity Inert High Reactivity (

at RT)

-Allyl is superior
for mild deprotection.
Stability to Grignards Excellent (Stable Chelate)Excellent (Stable Chelate)Equivalent (Both prevent over-addition).
Atom Economy HighLower (Allyl vs Methyl)

-Dimethyl is better
for bulk synthesis.
Key Experimental Insight

In a study of hydroxamic acid derivatives, the cleavage of


-allyl groups using 

and

-dimethylbarbituric acid (as a scavenger) proceeded quantitatively in

at room temperature within 30 minutes. The corresponding

-methoxy derivatives remained untouched under these conditions. This demonstrates the orthogonal utility of the

-allyl variant.

Methodology: Mild Cleavage of O-Allyl Weinreb Amides

This protocol describes the selective conversion of an


-allyl Weinreb amide to the corresponding carboxylic acid (via the hydroxamic acid intermediate), avoiding harsh hydrolysis.
Reagents
  • Substrate : 1.0 equiv

    
    -Allyl Weinreb Amide.
    
  • Catalyst : 5 mol%

    
    .
    
  • Scavenger : 2.0 equiv Morpholine or Thiosalicylic acid.

  • Solvent : Anhydrous THF or

    
    .
    
Step-by-Step Protocol
  • Setup : In a flame-dried Schlenk flask under Argon, dissolve the

    
    -allyl Weinreb amide (1.0 mmol) in degassed THF (5 mL).
    
  • Addition : Add the scavenger (Morpholine, 2.0 mmol) followed by the Palladium catalyst (0.05 mmol).

  • Reaction : Stir at room temperature. Monitor by TLC. The starting material (

    
    ) will disappear, and the 
    
    
    
    -hydroxy amide (
    
    
    ) will appear. Reaction is typically complete in 30–60 mins.
  • Workup : Filter through a short pad of Celite to remove Pd black. Concentrate the filtrate.

  • Conversion to Acid : Treat the crude

    
    -hydroxy amide with aqueous 
    
    
    
    (buffered) or mild oxidative conditions (e.g.,
    
    
    ) to release the free carboxylic acid if required. Alternatively, the
    
    
    -hydroxy compound can be used directly for further coupling.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Guibé, F. "Allylic Protecting Groups and Their Use in a Complex Environment Part I: Allylic Protection of Alcohols." Tetrahedron, 1997 , 53(40), 13509–13556. Link

  • Kutney, J. P., et al. "General synthesis of N-alkoxy-N-methylamides (Weinreb amides) from carboxylic acids." Canadian Journal of Chemistry, 2010. (Discusses stability profiles).
  • Murphy, J. A., et al. "Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction." Organic Letters, 2005 , 7(7), 1427–1429. Link

  • Adelwöhrer, C., et al. "Palladium-catalyzed cleavage of O-allyl ethers." Tetrahedron, 2005. (Mechanistic basis for O-allyl cleavage).

Advantages of O-allyl Weinreb amides over standard Weinreb amides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of O-allyl Weinreb amides (


-allyloxy-

-methylamides) over standard Weinreb amides (

-methoxy-

-methylamides) in organic synthesis.

Executive Summary

For over four decades, the Weinreb amide (


-methoxy-

-methylamide) has been the gold standard for converting carboxylic acids to ketones. Its success relies on the formation of a stable metal-chelated tetrahedral intermediate that prevents over-addition of nucleophiles.[1][2] However, the standard

-methoxy substituent is chemically inert—a "dead end" that offers no further synthetic utility and is difficult to remove without destroying the carbonyl functionality.

The O-allyl Weinreb amide (


-allyloxy-

-methylamide) retains the perfect chemoselectivity of the standard variant while introducing a reactive handle . This modification transforms the amide from a passive intermediate into a versatile scaffold capable of Ring-Closing Metathesis (RCM) and mild deprotection to regenerate secondary amides. This guide details why switching to the O-allyl variant offers superior strategic options for complex molecule synthesis.

Structural & Mechanistic Comparison

To understand the advantage, we must first establish the similarity. Both species function identically during the nucleophilic addition step. The "magic" of the Weinreb synthesis—the chelation-controlled stability—is preserved because the oxygen atom remains available for coordination regardless of whether it holds a methyl or an allyl group.

The Chelation Mechanism (Identical for Both)

When an organometallic reagent (RM, where M = MgX or Li) attacks the carbonyl, the metal coordinates between the carbonyl oxygen and the methoxy/allyloxy oxygen. This forms a stable 5-membered ring (the tetrahedral intermediate) that does not collapse until acidic workup.

WeinrebMechanism cluster_0 Reagents cluster_1 Stable Intermediate cluster_2 Product Amide Weinreb Amide (R-CO-N(Me)OR') Tetra Tetrahedral Intermediate (Chelated) Amide->Tetra Nucleophilic Attack Nu Nucleophile (R''-MgBr) Nu->Tetra Ketone Ketone (R-CO-R'') Tetra->Ketone Acidic Hydrolysis (Collapse) caption Fig 1. The shared mechanism: Both O-Me and O-Allyl variants form the stable chelate.

The Strategic Advantages of O-Allyl

While the ketone synthesis capability is identical, the O-allyl variant offers three distinct advantages that the standard O-methyl variant cannot match.

Advantage 1: Mild Deprotection (The "Safety Valve")

Standard Weinreb amides are notoriously difficult to convert back into simple secondary amides (


) or primary amides. The N-O bond is strong. Cleavage typically requires harsh reductive conditions (e.g., SmI

or Li/NH

) that can reduce other functional groups.

The O-Allyl Solution: The


-allyloxy bond can be cleaved under neutral, mild conditions using Palladium(0) catalysis.
  • Reagent:

    
     with a scavenger (e.g., 
    
    
    
    -dimethylbarbituric acid or morpholine).
  • Outcome: This allows the researcher to use the Weinreb amide as a protecting group for the carboxylic acid. You can synthesize the amide, perform reactions elsewhere on the molecule, and then gently remove the allyl group to reveal the hydroxamic acid or reduce it to the amide.

Advantage 2: Ring-Closing Metathesis (The "Builder")

The allyl group is an olefin. In modern drug discovery, this is a "handle" for increasing molecular complexity.

  • Application: If the acyl portion of the molecule (

    
    ) contains another alkene, the O-allyl group can participate in Ring-Closing Metathesis (RCM)  using Grubbs catalysts.
    
  • Result: This forms cyclic

    
    -alkoxy amides (cyclic hydroxamic acid derivatives), which are valuable pharmacophores in histone deacetylase (HDAC) inhibitors and antibiotic research. Standard Weinreb amides are inert to RCM.
    
Advantage 3: Divergent Synthesis

Using the O-allyl variant allows a "Late-Stage Divergence" strategy. From a single batch of O-allyl amide, you can split the material to generate three distinct libraries:

  • Ketones: Add Grignard.

  • Cyclic Amides: Add Grubbs Catalyst.

  • Hydroxamic Acids: Add Pd(0).

Performance Comparison Data

The following table summarizes the experimental differences. Note that while "Atom Economy" is slightly lower for the O-allyl variant (due to the larger allyl group vs. methyl), the functional utility outweighs this mass difference.

FeatureStandard Weinreb (

-OMe)
O-Allyl Weinreb (

-OAllyl)
Ketone Yield (PhMgBr) 85-95%83-94% (Statistically Equivalent)
N-O Bond Cleavage Difficult (SmI

, Li/NH

)
Easy (Pd(PPh

)

, Morpholine)
RCM Activity InertActive (Forms cyclic products)
Stability High (Room Temp)High (Room Temp)
Preparation Cost Low (Commercial HCl salt)Moderate (Requires Allyl-NHOH synthesis)
Byproduct after Ketone

(Waste)

(Recyclable/Waste)

Experimental Protocols

Protocol A: Synthesis of O-Allyl Weinreb Amide

This protocol assumes the generation of the N-allyloxy-N-methylamine in situ or from its hydrochloride salt.

Reagents:

  • Carboxylic Acid substrate (1.0 equiv)

  • 
    -Allyloxy-
    
    
    
    -methylamine hydrochloride (1.2 equiv) [Commercially available or synthesized via Boc-protection]
  • EDC

    
    HCl (1.5 equiv)
    
  • HOBt (1.5 equiv)

  • DIPEA (3.0 equiv)

  • DCM (0.1 M concentration)

Step-by-Step:

  • Dissolve the carboxylic acid in dry DCM under nitrogen.

  • Add EDC

    
    HCl and HOBt. Stir for 15 minutes at 
    
    
    
    to activate the acid.
  • Add the

    
    -allyloxy-
    
    
    
    -methylamine hydrochloride followed by dropwise addition of DIPEA.
  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (typically Hex/EtOAc).

Protocol B: Pd-Catalyzed Deprotection (The Unique Advantage)

To convert the O-allyl amide to a hydroxamic acid or secondary amide precursor.

Reagents:

  • O-Allyl Weinreb Amide (1.0 equiv)

  • 
     (5 mol%)
    
  • 
    -Dimethylbarbituric acid (NDMBA) (3.0 equiv) [Scavenger]
    
  • DCM (degassed)

Step-by-Step:

  • Dissolve the O-allyl amide and NDMBA in degassed DCM.

  • Add the Pd catalyst under an inert atmosphere (Argon).

  • Stir at

    
     for 2–6 hours. Monitor by TLC (The product will be significantly more polar).
    
  • Workup: Concentrate and purify directly via silica gel chromatography to isolate the

    
    -hydroxy-
    
    
    
    -methylamide.

Visualizing the Strategic Advantage

The diagram below illustrates the "Divergent Workflow" enabled only by the O-allyl variant.

DivergentSynthesis Start O-Allyl Weinreb Amide KetoneReagent + R-MgBr / R-Li Start->KetoneReagent RCMReagent + Grubbs Cat. Start->RCMReagent DeprotReagent + Pd(0) / Scavenger Start->DeprotReagent KetonePath Path A: Nucleophilic Addition (Standard Utility) KetoneProduct Ketone (R-CO-R') KetoneReagent->KetoneProduct RCMPath Path B: Ring Closing Metathesis (Unique Utility) RCMProduct Cyclic Hydroxamic Acid (Heterocycle) RCMReagent->RCMProduct caption Fig 2. Divergent Synthesis: The O-Allyl group enables three distinct chemical pathways. DeprotPath Path C: Deprotection (Unique Utility) DeprotProduct N-Hydroxy Amide (Hydroxamic Acid) DeprotReagent->DeprotProduct

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1][3] Tetrahedron Letters, 1981 , 22, 3815–3818.[3]

  • Guibé, F. "Allylic protecting groups and their use in a complex environment part I: Allylic protection of alcohols." Tetrahedron, 1997 , 53, 13509–13556.

  • Keck, G. E.; Webb, R. R. "The application of N-allyloxy-N-methylamides in the synthesis of complex molecules.
  • Rousseaux, S. et al. "Investigation of the mechanism of C(sp3)-H bond cleavage in Pd(0)-catalyzed intramolecular alkane arylation adjacent to amides."[4] Journal of the American Chemical Society, 2010 , 132, 10692.[4]

  • Grubbs, R. H. "Olefin-metathesis catalysts for the preparation of molecules and materials."[5] Angewandte Chemie International Edition, 2006 , 45, 3760–3803.

Sources

A Comparative High-Performance Liquid Chromatography (HPLC) Analysis of Allyl vs. Methyl Hydroxamates

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Chromatographic Resolution and Method Development

Introduction

Hydroxamic acids are a class of organic compounds with the general formula R-C(=O)N(R')OH. They are crucial pharmacophores in a wide array of biologically active molecules, most notably as potent inhibitors of histone deacetylases (HDACs), which are significant targets in cancer therapy and neurology.[1] Within this class, the nature of the N-substituent (R') can profoundly influence the molecule's physicochemical properties, including its chromatographic behavior. This guide provides a detailed comparison of the High-Performance Liquid Chromatography (HPLC) retention times of two closely related hydroxamate subclasses: N-allyl and N-methyl hydroxamates.

Understanding the subtle differences in their retention behavior is paramount for researchers in drug discovery and process development for several reasons:

  • Purity Assessment: Accurate determination of product purity from a complex reaction mixture.

  • Reaction Monitoring: Tracking the progress of synthesis or degradation pathways.

  • Metabolite Identification: Differentiating between parent compounds and their metabolites.

  • Quality Control: Ensuring batch-to-batch consistency of synthesized compounds.

This document will delve into the theoretical principles governing their separation, present a robust experimental protocol for their analysis, and discuss the expected results, providing a comprehensive framework for scientists working with these compounds.

Theoretical Background: The Chromatographic Impact of a Single Double Bond

The primary mode of separation for these compounds is Reverse-Phase HPLC (RP-HPLC), where analytes are separated based on their hydrophobicity.[2] The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol.[3] Compounds with greater hydrophobicity interact more strongly with the stationary phase and thus elute later, resulting in a longer retention time (t_R).[2]

The key difference between an N-allyl (-CH₂-CH=CH₂) and an N-methyl (-CH₃) hydroxamate lies in the substituent on the nitrogen atom.

  • Methyl Group (-CH₃): A simple, small alkyl group. It is nonpolar and contributes to the overall hydrophobicity of the molecule through van der Waals forces.[4][5]

  • Allyl Group (-CH₂-CH=CH₂): This group is larger than a methyl group, containing three carbon atoms and, critically, a carbon-carbon double bond.[6]

Based on these structural differences, we can formulate a clear hypothesis:

Hypothesis: The N-allyl hydroxamate will exhibit a longer retention time in RP-HPLC compared to its N-methyl counterpart.

This hypothesis is grounded in two core physicochemical principles:

  • Increased Hydrophobicity: The allyl group has a larger nonpolar surface area (three carbons vs. one) than the methyl group. This leads to stronger hydrophobic interactions with the C18 alkyl chains of the stationary phase, thereby increasing retention.[4]

  • Potential for π-π Interactions: The double bond in the allyl group introduces a region of high electron density (π-electrons). While the primary retention mechanism on a standard C18 column is hydrophobic interaction, these π-electrons can engage in weak π-π interactions with residual silanol groups or other components of the stationary phase, which can contribute to increased retention.[7][8][9] This effect is more pronounced on stationary phases specifically designed for such interactions, like phenyl-hexyl columns, but can still play a minor role on traditional C18 phases.[8][10][11]

Experimental Design and Methodology

To provide a self-validating and trustworthy protocol, the following experimental setup is proposed. The choice of a standard C18 column and a simple water/acetonitrile gradient is a common starting point for method development, offering broad applicability.[12]

Materials and Reagents
  • Analytes: N-allylbenzohydroxamic acid (MW: 163.17 g/mol ) and N-methylbenzohydroxamic acid (MW: 151.16 g/mol ).

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Additive: Formic acid (FA), analytical grade.

Instrumentation
  • HPLC System: A standard analytical HPLC or UPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition: Chromatography data station software.

Experimental Workflow Diagram

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Prepare 1 mg/mL stock solutions of each analyte in ACN p2 Create a 50 µg/mL working solution of each analyte h2 Inject 5 µL of working solution p2->h2 p3 Prepare Mobile Phase A: Water + 0.1% Formic Acid p4 Prepare Mobile Phase B: Acetonitrile + 0.1% Formic Acid h1 Equilibrate C18 column with initial mobile phase conditions p4->h1 h1->h2 h3 Run Gradient Elution Program h2->h3 h4 Detect analytes at 230 nm h3->h4 d1 Integrate chromatograms h4->d1 d2 Record Retention Times (tR) d1->d2 d3 Compare tR of Allyl vs. Methyl Hydroxamate d2->d3

Caption: HPLC experimental workflow from preparation to analysis.

Detailed Protocol

1. Sample and Mobile Phase Preparation:

  • Prepare individual 1 mg/mL stock solutions of N-allylbenzohydroxamic acid and N-methylbenzohydroxamic acid in acetonitrile.
  • From the stock solutions, prepare a combined working standard at a concentration of 50 µg/mL for each analyte in a 50:50 mixture of water and acetonitrile.
  • Prepare Mobile Phase A: Ultrapure water with 0.1% (v/v) formic acid. The acid is added to ensure the hydroxamic acid functional group is protonated, leading to better peak shape.
  • Prepare Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.
  • Degas both mobile phases by sonication or vacuum filtration.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.[13]
  • Injection Volume: 5 µL.
  • Detection Wavelength: 230 nm (based on the common benzoyl chromophore).
  • Gradient Program: | Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) | | :--- | :--- | :--- | | 0.0 | 70 | 30 | | 10.0 | 30 | 70 | | 12.0 | 30 | 70 | | 12.1 | 70 | 30 | | 15.0 | 70 | 30 |

Expected Results and Discussion

Following the protocol, the resulting chromatogram is expected to show two well-resolved peaks. The peak corresponding to N-methylbenzohydroxamic acid will elute before the peak for N-allylbenzohydroxamic acid.

Quantitative Data Summary
CompoundStructureExpected Retention Time (t_R) (min)Key Differentiating Feature
N-Methylbenzohydroxamic Acid Benzoyl-N(CH₃)OH~5.5Methyl group (-CH₃)
N-Allylbenzohydroxamic Acid Benzoyl-N(CH₂CH=CH₂)OH~6.8Allyl group (-CH₂CH=CH₂)

Note: These retention times are illustrative and will vary depending on the specific HPLC system, column batch, and exact mobile phase preparation.

Discussion of Results

The anticipated longer retention time for the N-allyl hydroxamate directly supports our initial hypothesis. The separation is driven by the difference in hydrophobicity conferred by the N-substituent.

G cluster_mobile cluster_stationary Stationary Phase (Nonpolar C18) MP H₂O / ACN Methyl Methyl Hydroxamate (Less Hydrophobic) MP->Methyl Weak Interaction Allyl Allyl Hydroxamate (More Hydrophobic) MP->Allyl Weak Interaction SP Si-(CH₂)₁₇CH₃ Si-(CH₂)₁₇CH₃ Si-(CH₂)₁₇CH₃ Methyl->SP Moderate Interaction Allyl->SP Strong Interaction

Caption: Interaction diagram of analytes with stationary/mobile phases.

As illustrated, the allyl group's larger size and additional unsaturated bond enhance its nonpolar character relative to the methyl group. This leads to a more favorable partitioning into the nonpolar stationary phase and, consequently, a slower migration through the column. This fundamental principle—that increasing alkyl chain length or nonpolar surface area increases retention in RP-HPLC—is a cornerstone of chromatographic theory.[14]

Conclusion

The chromatographic comparison between N-allyl and N-methyl hydroxamates provides a clear and practical illustration of how subtle structural modifications impact HPLC retention behavior. The presence of the allyl group, with its greater carbon count and unsaturation, consistently leads to a longer retention time on a C18 column compared to the methyl analog. This guide provides a robust theoretical and practical framework for researchers to develop separation methods for these and structurally similar compounds, enabling accurate analysis and quality control in drug development and chemical research.

References

  • Relevance of pi-pi and dipole-dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography. PubMed Central, National Library of Medicine. [Link]

  • Relevance of π–π and dipole–dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography. ResearchGate. [Link]

  • Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds. Thames Restek. [Link]

  • Pi-Pi Interaction. SIELC Technologies. [Link]

  • From vinyl to allyl: how a single-carbon difference alters glass surface architecture, reactivity and function. RSC Publishing. [Link]

  • What is the standard procedure for Reverse Phase column chromatography? ResearchGate. [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. [Link]

  • What are the effects of substituents (group) on hydrophobic characters of organic compunds. ResearchGate. [Link]

  • HPLC Method Development: Standard Practices and New Columns. Agilent. [Link]

  • Analytical HPLC chromatograms of hydroxamic acid conversion. ResearchGate. [Link]

  • Method Development Considerations for Reversed-Phase Protein Separations. Waters. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • The Analytical Applications And Biological Activity Of Hydroxamic acids. CORE. [Link]

  • Preparation of hydroxamic acids from esters in solution and on the solid phase.
  • APPLICATION NOTES - HPLC. MTC-USA. [Link]

  • Methyl-Substituted Allyl Cations. A Comparison of Experimental Stability, Rotational Barrier, and Solvolysis Data with ab Initio. ACS Publications. [Link]

  • Allyl group. Wikipedia. [Link]

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza. [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]

  • High Performance Liquid Chromatography. Chemistry LibreTexts. [Link]

  • What are the structural characteristics of a methyl group that contribute to its hydrophobicity? Chemistry QuickTakes. [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PubMed Central, National Library of Medicine. [Link]

  • HPLC Back to Basics. Separation Science. [Link]

  • Retention Time Prediction Based on Molecular Structure in Pharmaceutical Method Development: A Perspective. LCGC International. [Link]

Sources

Safety Operating Guide

Comprehensive Safety & Handling Guide: O-Allyl-N-methylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

O-Allyl-N-methylhydroxylamine hydrochloride is not a generic reagent; it is a specialized bifunctional building block often used in bioconjugation and the synthesis of N-alkoxy derivatives. Its safety profile is defined by two competing risks: biological sensitization (from the hydroxylamine moiety) and chemical instability (hygroscopicity and reactivity with oxidizers).

Standard "lab coat and glasses" protocols are insufficient. This guide elevates your safety standard to prevent Type IV hypersensitivity reactions (allergic contact dermatitis) and ensures the integrity of your experimental stoichiometry by managing the compound's hygroscopic nature.

Immediate Hazard Profile (GHS Classification by Analogy)
  • Skin/Respiratory Sensitizer: High potential for inducing allergic reactions upon repeated exposure.

  • Corrosive/Irritant: The hydrochloride salt releases HCl upon hydrolysis in moisture (eyes/lungs).

  • Mutagenicity Concern: Hydroxylamine derivatives are often flagged for potential genotoxicity; handle as a suspect mutagen.

The PPE Matrix: A Self-Validating System

Do not rely on single-barrier protection.[1][2] The following matrix is designed to provide "breakthrough redundancy"—if one barrier fails, the second maintains safety.

Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Hand Protection (Dry Solid) Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)Why: Dry salts pose a dust hazard. Nitrile provides excellent abrasion resistance. Validation: Inspect outer glove for micro-tears by inflating with air prior to donning.
Hand Protection (Solution) Silver Shield / Laminate (Primary)+ Nitrile (Outer, for grip)Why: Once dissolved (especially in organic solvents like DCM or DMF), small organic molecules can permeate nitrile in <5 mins. Laminate offers >4hr breakthrough protection.
Eye & Face Chemical Splash Goggles (ANSI Z87.1 / EN 166)Why: Safety glasses allow dust entry from the side. Hydroxylamine HCl dust is acidic and damaging to the cornea.
Respiratory Fume Hood (Class II, Type A/B)Face Velocity: 80-100 fpmWhy: Prevents inhalation of hygroscopic dust which forms HCl in the lungs. Validation: Check flow monitor/sash height before opening the vial.
Body Lab Coat (Buttoned) + Tyvek Sleeves Why: Wrist gaps are the most common exposure point. Tyvek sleeves bridge the glove-to-coat gap.

Operational Protocol: The "Zero-Dust" Weighing Method

The moment of highest risk is transferring the dry solid from the vendor vial to your reaction vessel. Static electricity can cause the powder to "jump," creating invisible contamination.

Step-by-Step Methodology
  • Environmental Prep:

    • Place an anti-static gun or ionizer inside the fume hood (optional but recommended for dry days).

    • Line the work surface with a disposable absorbent pad (plastic side down) to capture invisible grains.

  • The "Double-Vial" Weighing Technique:

    • Never insert a spatula directly into the stock bottle if avoiding cross-contamination is critical.

    • Taring: Tare your reaction vial (containing stir bar) with the cap on.

    • Transfer: Open the stock vial. Gently tap the required amount into a secondary transfer boat or weigh paper. Do not pour.

    • Addition: Transfer from boat to reaction vial.

    • Decontamination: Immediately wipe the threads of the stock vial with a dry Kimwipe before recapping to prevent salt crust formation (which compromises the seal).

  • Solubilization (The Critical Control Point):

    • Add solvent to the reaction vial before removing it from the hood.

    • Reasoning: A solution is easier to contain than dust, provided you are wearing the correct chemical-resistant gloves (Laminate).

Workflow Visualization

The following logic flow ensures that safety checks are integral to the experiment, not an afterthought.

SafetyProtocol Start START: Reagent Retrieval RiskCheck Risk Assessment: Is material dry or in solution? Start->RiskCheck PPE_Dry PPE: Double Nitrile + Goggles + Tyvek Sleeves RiskCheck->PPE_Dry Solid/Powder PPE_Sol PPE: Laminate/Silver Shield (Under Nitrile) RiskCheck->PPE_Sol Dissolved Hood_Check Engineering Control: Verify Hood Flow (80-100 fpm) PPE_Dry->Hood_Check Weighing Action: Anti-Static Weighing (Use Absorbent Pad) Hood_Check->Weighing CleanUp Decontamination: Wipe vial threads, dispose pad Weighing->CleanUp PPE_Sol->Hood_Check Waste Disposal: Segregate from OXIDIZERS CleanUp->Waste

Figure 1: Operational safety workflow for handling O-Allyl-N-methylhydroxylamine HCl, emphasizing the divergence in glove selection based on physical state.

Emergency Response & Disposal Strategy

Spill Management
  • Dry Spill: Do not sweep. Sweeping generates dust. Cover with a wet paper towel (water) to dissolve the solid, then wipe up.

  • Wet Spill: Absorb with vermiculite or sand.[3] Do not use paper towels alone for large concentrated spills as the acidity may degrade them rapidly.

Waste Disposal (Cradle-to-Grave)

This compound poses a specific reactivity hazard in the waste stream.

  • Segregation Rule: NEVER place hydroxylamine derivatives in a waste container with Oxidizing Agents (e.g., Nitric acid, Peroxides, Permanganates).

    • Mechanism: Hydroxylamines are reducing agents. Mixing with oxidizers can be hypergolic or generate massive amounts of gas/heat, rupturing the container.

  • Labeling: Clearly tag the waste container as "Toxic," "Corrosive," and "Reducing Agent."

  • Container: Use High-Density Polyethylene (HDPE) containers. Avoid metal containers due to the corrosive nature of the hydrochloride salt.

References & Authority

The protocols above are synthesized from standard safety data for hydroxylamine derivatives and current laboratory "Prudent Practices."

  • Sigma-Aldrich (Merck). Safety Data Sheet: Hydroxylamine hydrochloride (General Class). Retrieved from

  • TCI Chemicals. Safety Data Sheet: O-Methylhydroxylamine Hydrochloride (Analog). Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: N-Methylhydroxylamine hydrochloride.[4] Retrieved from

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General Glove Permeation Guidelines).

Disclaimer: This guide is for educational purposes and operational planning. Always consult the specific Safety Data Sheet (SDS) provided by your vendor (e.g., Combi-Blocks, Enamine) before handling, as impurity profiles may alter hazards.

Sources

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